Product packaging for Marathon(Cat. No.:CAS No. 102087-48-9)

Marathon

Cat. No.: B1166136
CAS No.: 102087-48-9
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Description

Marathon is the trade name for a series of insecticide formulations with the active ingredient Imidacloprid, a systemic insecticide belonging to the neonicotinoid class . Its primary research and development applications are in agricultural science for the protection of ornamental plants, non-bearing fruit and nut trees, and vegetable transplants within controlled environments such as greenhouses and nurseries . This compound demonstrates high systemic activity when applied to the soil, being absorbed by plant roots and transported throughout the vascular system . This mode of action, which involves agonism of nicotinic acetylcholine receptors in the insect nervous system (MoA Group 4A), provides effective control against a range of sucking and piercing insects, including aphids, whiteflies, thrips, mealybugs, and soft scales . The value for researchers lies in its versatility and residual activity; different formulations are available to suit various application needs. For instance, the granular formulation (this compound 1% G) offers up to 12 weeks of residual control when incorporated into the growing media , while the flowable formulation (this compound II) is designed for foliar spray or drench applications, providing 3 to 4 weeks of control . This makes it a critical tool for studies on integrated pest management (IPM), pesticide efficacy, and the protection of young plants during early growth stages. This product is strictly For Research Use Only (RUO) and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

102087-48-9

Molecular Formula

C29H38N8O9

Origin of Product

United States

Imidacloprid: the Chemical Compound in Marathon Insecticides

Chemical Identity and Classification

Imidacloprid (B1192907) possesses a distinct chemical identity defined by its nomenclature, CAS Registry Number, structural features, and classification within a specific chemical family.

Nomenclature and Chemical Abstracts Service (CAS) Registry

The International Union of Pure and Applied Chemistry (IUPAC) name for Imidacloprid is (E)-1-[(6-chloro-3-pyridinyl)methyl]-N-nitroimidazolidin-2-imine. Another common name is 1-(6-chloro-3-pyridinylmethyl)-N-nitroimidazolidin-2-ylideneamine. orst.edufao.org The Chemical Abstracts Service (CAS) Registry Number, a unique numerical identifier for chemical substances, for Imidacloprid is 138261-41-3. orst.edufao.orgnih.govscbt.com

Structural Characteristics and Chemical Family (Chloronicotinyl)

Imidacloprid has a molecular formula of C₉H₁₀ClN₅O₂ and a molecular weight of 255.66 g/mol . nih.govscbt.comherts.ac.uk Its structure comprises a chloropyridinyl group, a methylene (B1212753) linker, and a nitroguanidine (B56551) moiety incorporated into an imidazolidine (B613845) ring. fao.orgdrugbank.com This structural arrangement places it within the chloronicotinyl subclass of neonicotinoid insecticides. orst.eduherts.ac.ukresearchgate.net Neonicotinoids are synthetic compounds modeled after the structure of nicotine, an alkaloid found in various plants. orst.eduwikipedia.org The chloronicotinyl group, specifically the 6-chloro-3-pyridinyl moiety, is a key feature contributing to its interaction with insect nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netca.gov

Stereochemistry and Isomeric Forms

Stereochemistry concerns the three-dimensional arrangement of atoms in a molecule. scsco.org.inmgscience.ac.in Imidacloprid exhibits geometrical isomerism due to the presence of a carbon-nitrogen double bond in the imidazolidine ring. This can result in both (E) and (Z) isomeric forms. herts.ac.ukbcpcpesticidecompendium.org However, commercial formulations of Imidacloprid are typically comprised almost entirely of the (E)-isomer. herts.ac.ukbcpcpesticidecompendium.org The (E) designation indicates that the groups on the double bond are on opposite sides. While the possibility of different stereoisomers exists, the predominant form in practical applications is the (E)-isomer.

Synthetic Chemistry and Process Optimization

The synthesis of Imidacloprid involves multi-step chemical processes that have evolved over time, with modern approaches increasingly incorporating principles of green chemistry for improved efficiency and reduced environmental impact.

Historical Synthetic Routes and Methodologies

Early synthetic routes for Imidacloprid and related neonicotinoids were developed following the initial discovery and identification of their insecticidal properties. One historical approach involved the synthesis starting from 2-chloro-5-pyridinecarbonyl chloride. This compound could be reduced to 2-chloro-5-hydroxymethylpyridine, followed by conversion to the corresponding chloride. The final step involved coupling this intermediate with 2-nitroiminoimidazolidine. chemicalbook.com Another route involved starting with N-(2-chloro-5-pyridylmethyl)ethylenediamine, which could react with dimethyl N-nitroimidodithiocarbonate to yield the desired product. chemicalbook.com Technical production has also historically involved the Tschitschibabin reaction of 3-methylpyridine. chemicalbook.com

Modern Synthetic Strategies and Green Chemistry Approaches

Modern synthetic strategies for Imidacloprid aim to optimize yield, reduce reaction times, minimize waste generation, and utilize less hazardous substances, aligning with the principles of green chemistry. epitomejournals.comresearchgate.net Research is ongoing to develop more efficient and environmentally friendly synthesis methods. For instance, some approaches explore alternative catalysts and reaction conditions. researchgate.net The concept of green chemistry in organic synthesis emphasizes the use of greener solvents, the elimination of harmful byproducts, and the maximization of atom economy, where a higher proportion of the starting materials is incorporated into the final product. epitomejournals.com While specific detailed modern industrial synthetic processes are often proprietary, the general trend in chemical synthesis, including for compounds like Imidacloprid, is towards adopting greener techniques. Research into novel catalytic approaches and the use of alternative reaction media are areas of focus in optimizing chemical synthesis from a green chemistry perspective. researchgate.net

Research findings also highlight efforts in optimizing the application of Imidacloprid through formulation advancements, such as the development of nanoparticle-based insecticides. Studies have shown that nanoencapsulated Imidacloprid can exhibit superior insecticidal effects compared to technical grade Imidacloprid, potentially allowing for reduced application rates while maintaining efficacy. researchgate.nettums.ac.irtums.ac.ir This represents an optimization in the delivery and performance of the active compound.

Here is a table summarizing some key chemical properties of Imidacloprid:

PropertyValueSource
Molecular FormulaC₉H₁₀ClN₅O₂ nih.govscbt.comherts.ac.uk
Molecular Weight255.66 g/mol nih.govscbt.commade-in-china.com
CAS Registry Number138261-41-3 orst.edufao.orgnih.govscbt.com
AppearanceColorless or beige solid/crystals orst.edunih.govwikipedia.org
Melting Point136.4 to 143.8 °C or 144˚C wikipedia.orgresearchgate.net
Water Solubility0.51 g/L at 20 °C wikipedia.org
Log P (Octanol-Water)0.57 at 21 °C or 8 LogP (experimental) nih.govresearchgate.net

Catalyst Development in Imidacloprid Synthesis

The synthesis of imidacloprid typically involves the reaction of 2-chloro-5-chloromethylpyridine with imidazolidine. google.com This reaction is often carried out under weakly alkaline conditions using a solvent such as butanone. google.com The development of catalysts has focused on improving the efficiency of this synthesis. For instance, the addition of a two-phase transfer catalyst, such as tetrabutylammonium (B224687) chloride, has been shown to significantly accelerate the reaction, reducing the reaction period and energy consumption. google.com

Research into the degradation of imidacloprid in the environment has also involved the development of catalysts, particularly for its removal from water. Photocatalytic technology, utilizing solid catalysts, is a promising approach. mdpi.com Various solid catalysts have been investigated for the photocatalytic degradation of imidacloprid in aqueous solutions. mdpi.com Nano-ZnO has demonstrated high degradation rates, achieving approximately 95% efficiency within one hour under specific conditions. mdpi.com Hybrid nano-catalysts like g-C₃N₄/ZnO have also shown remarkable degradation efficiency, with one study reporting 95.6% degradation within 35 minutes under UV-C light. researchgate.netresearchgate.net The enhanced activity of such hybrid catalysts is attributed to factors like improved surface area, lower bandgap, and reduced electron-hole recombination rates. researchgate.net Metal-free catalysts like graphitic carbon nitride (g-C₃N₄), synthesized from precursors like urea (B33335) or melamine, have also been explored for imidacloprid degradation under visible light. acs.org

Purification and Characterization Techniques in Synthesis

The synthesis of imidacloprid requires subsequent purification and characterization steps to ensure the quality and identity of the final product. Purification techniques aim to isolate the target compound from reaction byproducts and impurities. While specific detailed methods for imidacloprid synthesis purification were not extensively detailed in the search results, general chemical purification techniques such as filtration and evaporation are mentioned in the context of related processes like environmental sample preparation. epa.gov

Characterization techniques are employed to confirm the structure and purity of synthesized imidacloprid. Spectroscopic methods are commonly used for this purpose. For example, the characterization of an azo compound synthesized from imidacloprid involved techniques such as FT-IR, H-NMR, C-NMR, and UV-Vis spectroscopy to confirm its structure. moca.net.ua FT-IR spectroscopy can identify key functional groups, while NMR provides detailed structural information. moca.net.ua UV-Vis spectroscopy can be used to analyze the absorbance properties of the compound. moca.net.ua High-performance liquid chromatography (HPLC) coupled with UV detection is another technique used for the analysis and quantitation of imidacloprid, particularly in environmental samples, which involves extraction and cleanup steps before chromatographic analysis. epa.govresearchgate.net

Molecular and Cellular Mechanisms of Action

Imidacloprid exerts its insecticidal activity by targeting the central nervous system of insects. wikipedia.org Its primary mode of action involves interfering with the transmission of nerve impulses. wikipedia.org

Target Receptor Binding and Interactions (e.g., Nicotinic Acetylcholine Receptors)

Imidacloprid acts as a nicotinic acetylcholine receptor (nAChR) channel blocker. herts.ac.ukherts.ac.uk Specifically, it binds to post-synaptic nAChRs in the insect nervous system. orst.edu This binding blocks the nicotinergic neuronal pathway, preventing acetylcholine from transmitting impulses between nerves. wikipedia.org This disruption leads to the paralysis and eventual death of the insect. wikipedia.org

Imidacloprid exhibits a much stronger binding affinity to insect neuron receptors compared to mammalian neuron receptors, contributing to its selective toxicity to insects. wikipedia.orgorst.edu Studies have investigated the binding interactions of imidacloprid with various insect nAChR subtypes. For instance, research on the cockroach Pameα7 nAChR has shown that imidacloprid can act as a modulator of these receptors, although it may not always induce a direct agonist effect. nih.gov Molecular docking and dynamics simulations have provided insights into the binding modes and interactions of imidacloprid with insect nAChRs, highlighting the involvement of specific amino acid residues within the receptor binding pocket, such as tryptophan and tyrosine. researchgate.netmdpi.comresearchgate.net

Ligand-Receptor Dynamics and Binding Kinetics

The interaction between imidacloprid (the ligand) and the insect nAChR (the receptor) involves specific binding dynamics and kinetics. These dynamics describe how the molecule interacts with the receptor over time, including the rates of binding and dissociation. While specific kinetic rate constants (on-rate and off-rate) for imidacloprid binding to insect nAChRs were not explicitly provided in the search results, the concept of binding affinity (Ka), which is the ratio of the on-rate to the off-rate, is central to understanding the strength of the ligand-receptor interaction. frontiersin.org

Studies using techniques like radioligand binding assays with tritiated imidacloprid have been instrumental in understanding the ligand binding interactions between insect nAChRs and neonicotinoid insecticides. researchgate.net Molecular dynamics simulations are also employed to study the dynamic behavior of imidacloprid within the receptor binding pocket and the interactions it forms with surrounding amino acid residues. researchgate.netacs.orgnih.gov These simulations can provide insights into the stability of the ligand-receptor complex and the flexibility of the binding site.

Research has indicated that imidacloprid appears to be a high-affinity agonist with low efficacy at certain insect nAChRs. mdpi.com This suggests it binds readily but may not always elicit a strong functional response on its own, sometimes acting more as a modulator that influences the receptor's response to the natural neurotransmitter, acetylcholine. nih.gov

Molecular Signaling Cascades and Perturbations

Binding of imidacloprid to insect nAChRs triggers a cascade of events within the neuron. The initial effect is a blockage of the normal signal transmission mediated by acetylcholine. wikipedia.org This blockage leads to an accumulation of acetylcholine in the synaptic cleft. researchgate.net The sustained activation or modulation of nAChRs by imidacloprid results in continuous nerve firing, followed by a depolarization block, rendering the neuron unable to transmit further signals. orst.edu This ultimately disrupts the insect's nervous system function.

Beyond the direct effects on nAChRs, studies have explored potential downstream molecular perturbations caused by imidacloprid exposure in various biological systems. For instance, research on HepG2 cells has indicated that imidacloprid exposure can interfere with signaling pathways such as the mTOR signaling pathway, arginine and proline metabolism, and galactose metabolism. jeom.org In the context of plants, neonicotinoids like imidacloprid have been shown to inhibit the auxin signal pathway in rice leaves, leading to reduced intracellular auxin content and disturbances in processes like phenylpropanoid biosynthesis. nih.gov These findings suggest that while the primary target in insects is the nAChR, imidacloprid can potentially influence other molecular signaling cascades and metabolic pathways in different organisms.

Comparative Molecular Dynamics with Related Compounds

Imidacloprid belongs to the neonicotinoid class of insecticides, which includes other compounds such as thiacloprid (B134840), clothianidin, thiamethoxam, and acetamiprid. wikipedia.orgmdpi.comresearchgate.net Comparative molecular dynamics studies with these related compounds provide valuable insights into the structural features that influence receptor binding and activity.

Molecular dynamics simulations comparing the binding of imidacloprid and thiacloprid to insect nAChRs have shown that while their orientation and interactions within the binding pocket can be similar, they may exhibit different effects on receptor function. nih.govresearchgate.net For example, one study on cockroach Pameα7 receptors found that imidacloprid did not show an agonist effect, whereas thiacloprid acted as a partial agonist. nih.gov Comparative studies have also explored the binding preferences of different neonicotinoids to various insect nAChR subtypes and across different insect species, revealing variations in affinity and interaction profiles. mdpi.comresearchgate.netmdpi.com These differences can be attributed to subtle variations in the chemical structures of the neonicotinoids and the amino acid composition of the receptor binding sites. researchgate.net

Molecular dynamics simulations can also be used to compare the interactions of imidacloprid with different surfaces or biological molecules, such as its adsorption behavior on microplastic surfaces compared to water. acs.org Such studies contribute to understanding the environmental fate and potential interactions of imidacloprid in complex systems.

Here is a data table summarizing some of the reported findings:

Study FocusOrganism/SystemKey FindingCitation
Imidacloprid binding to nAChRsInsect neuronsBlocks nicotinergic neuronal pathway, prevents acetylcholine transmission. Higher affinity for insect receptors than mammalian. wikipedia.orgorst.edu
Imidacloprid interaction with Pameα7 nAChRCockroachCan act as a modulator; may not always show direct agonist effect. nih.gov
Photocatalytic degradation of ImidaclopridAqueous solution (catalysis)Nano-ZnO achieved ~95% degradation in 1 hour. g-C₃N₄/ZnO achieved 95.6% degradation in 35 minutes under UV-C. mdpi.comresearchgate.net
Imidacloprid effects on HepG2 cellsHuman intestinal cell lineInterferes with mTOR signaling, arginine/proline metabolism, galactose metabolism. Increased intestinal permeability. jeom.orgnih.gov
Imidacloprid effects on auxin signalingRice leavesInhibits auxin signal pathway, reduces intracellular auxin. nih.gov
Comparative binding: Imidacloprid vs ThiaclopridCockroach/Honeybee α6 nAChRDifferent binding preferences and effects on receptor function observed despite similar binding pocket interactions in simulations. nih.govresearchgate.net
Imidacloprid adsorptionPolyethylene/PolypropyleneMore likely to interact with PE and PP surfaces than water in dilute solution based on radial distribution function analysis. acs.org

Environmental Fate and Degradation Chemistry

The dissipation of imidacloprid in the environment occurs through various routes, including aqueous photolysis and plant uptake wikipedia.org. Its environmental fate is influenced by factors such as soil type, pH, organic matter content, and the presence or absence of ground cover moraybeedinosaurs.co.uk. Imidacloprid is known to persist in the environment, raising concerns about its potential accumulation in soil and water systems nih.govresearchgate.net.

Photodegradation Pathways and Kinetics

Photodegradation is a significant route of imidacloprid dissipation, particularly in water, with reported half-lives ranging from 1 to 4 hours wikipedia.org. On the soil surface, the half-life due to photodegradation is approximately 39 days wikipedia.orgmdpi.com. The photodegradation of imidacloprid in water often follows pseudo-first-order kinetics nih.govnih.govresearchgate.net. Studies have shown that the photodegradation behavior can be described by first-order Langmuir-Hinshelwood kinetics researchgate.net. The rate of photodegradation can be influenced by factors such as initial pesticide concentration, light source, water quality, and pH plos.org. For instance, imidacloprid exhibited different half-lives in ultra-pure water (19.5 min), tap water (67.4 min), and pond water (73.9 min) plos.org.

Photodegradation pathways primarily involve photo-oxidation processes plos.org. In aqueous solutions, photodegradation can lead to the formation of metabolites such as imidacloprid-urea, which is also a main intermediate of hydrolysis orst.eduresearchgate.netorst.edu. Other products observed in photodegradation studies include a cyclic guanidine (B92328) derivative, a cyclic urea, an olefinic cyclic guanidine, and fused ring products orst.edu. Some studies have identified specific degradation products like 4,5-dihydro-N-nitro-1-(3-pyridinylmethyl)-1H-imidazol-2-amine and 1-((6-chloropyridin-3-yl)methylhydroxy)imidazolidin-2-ylidene nitramide (B1216842) acs.org.

Hydrolytic Degradation Mechanisms and Products

Imidacloprid is generally stable to hydrolysis under acidic or neutral conditions (pH 5-7), with very slow breakdown rates wikipedia.orgorst.edu. However, hydrolysis increases with increasing alkaline pH and temperature orst.edu. At pH 7, only a small percentage of imidacloprid is lost due to hydrolysis over several months, while at pH 9, a more significant percentage can be hydrolyzed in the same timeframe when kept in darkness orst.edu.

The hydrolysis of imidacloprid involves the interaction of the compound's C=N bond, coupled with a strong electron-withdrawing group and an imidazolidine ring, with OH⁻ ions in solution; a higher pH leads to a higher concentration of OH⁻ and thus increases the hydrolysis rate jst.go.jp. The major hydrolysis product reported is 1-[(6-chloro-3-pridinyl)methyl]-2-imidazolidone, also known as imidacloprid-urea researchgate.netorst.edujst.go.jpnih.gov. While imidacloprid-urea is a common product of both hydrolysis and photodegradation, the mechanisms leading to its formation differ between the two processes nih.govresearchgate.netorst.edu.

Microbial Transformation and Biodegradation Pathways in Soil and Water

Microbial degradation is a significant process controlling the fate and transformation of imidacloprid in soil and water environments nih.govfrontiersin.org. While generally slower than photolysis, it is considered a promising and environmentally friendly degradation method nih.govfrontiersin.org. Numerous microorganisms, including various species of Bacillus, Pseudoxanthomonas, Mycobacterium, Rhizobium, Rhodococcus, and Stenotrophomonas, have been identified as capable of degrading imidacloprid nih.govfrontiersin.orgmdpi.commdpi.com.

Microbial degradation can proceed through several pathways, primarily involving oxidation and nitro-reduction frontiersin.orgmdpi.comfrontiersin.org. One pathway involves the conversion of imidacloprid to 5-hydroxy imidacloprid and then to olefin-imidacloprid mdpi.com. Another major pathway involves nitro reduction, leading to the formation of metabolites such as imidacloprid nitroso, guanidine, and urea derivatives wikipedia.orgmdpi.comfrontiersin.org. These metabolites can be further degraded; for example, 6-chloronicotinic acid is a common metabolite that can be mineralized to CO₂ wikipedia.orgmdpi.comfrontiersin.orgresearchgate.net. The efficiency of microbial degradation can be influenced by factors such as pesticide type, soil microbes present, and soil water content mdpi.com.

Sorption and Leaching Dynamics in Environmental Matrices

Sorption to soil particles is a crucial process affecting the mobility and leaching potential of imidacloprid nih.govscirp.org. Imidacloprid strongly binds to organic matter in soil wikipedia.orgnih.govresearchgate.net. Sorption generally increases with increasing soil organic matter content nih.govresearchgate.net. The removal of organic matter has been shown to decrease imidacloprid sorption nih.gov. The low heat of sorption suggests that partition into soil organic matter is a likely mechanism nih.gov.

Despite its relatively high water solubility (0.51-0.61 g/L at 20°C), imidacloprid's sorption to soil organic matter can limit its leaching wikipedia.orgorst.edumoraybeedinosaurs.co.ukorst.educcme.camdpi.com. However, based on its water solubility and persistence, imidacloprid is considered to have a high potential to run off into surface water and leach into groundwater, particularly in permeable soils or areas with shallow water tables wikipedia.orgmdpi.commdpi.comsierraclub.ca. The presence of dissolved organic carbon in soil may decrease sorption and increase leaching potential orst.edu. Sorption can also increase with time, further lessening the potential for leaching ccme.ca. Studies have shown that imidacloprid can leach to depths of up to 60 cm, with concentrations decreasing with increasing soil depth scirp.org.

Metabolite Identification and Chemical Properties

The degradation of imidacloprid in the environment results in the formation of various metabolites. Major soil metabolites include imidacloprid nitrosimine, imidacloprid desnitro, and imidacloprid urea wikipedia.org. Other reported metabolites include 5-hydroxy-imidacloprid (a major product in some soil photodegradation studies), an olefin, a nitroso derivative, a cyclic urea, and 6-chloronicotinic acid orst.edu. In water, metabolites such as a cyclic guanidine derivative, a cyclic urea, an olefinic cyclic guanidine, and two fused ring products have been identified orst.edu. Imidacloprid-urea is a common metabolite found in both hydrolysis and photodegradation in aqueous solutions orst.eduresearchgate.netorst.edu.

Some metabolites, such as 5-hydroxy-imidacloprid and olefin-imidacloprid, have been identified as toxicologically relevant researchgate.netmdpi.com. The formation of 6-chloronicotinic acid is a common step in several degradation pathways, and this compound can be further mineralized wikipedia.orgmdpi.comfrontiersin.orgresearchgate.net. Metabolites like imidacloprid-guanidine and 5-hydroxy imidacloprid have been observed as intermediates in microbial degradation pathways mdpi.com.

Table 1: Selected Imidacloprid Metabolites and their PubChem CIDs

Metabolite NamePubChem CID
Imidacloprid-urea15390532
5-hydroxy-imidacloprid125288315
6-chloronicotinic acid54501
Imidacloprid-guanidineNot readily available in search results with a specific CID
Imidacloprid-nitrosoNot readily available in search results with a specific CID
Olefin-imidaclopridNot readily available in search results with a specific CID

Analytical Methodologies for Detection and Quantification

Various analytical methodologies are employed for the detection and quantification of imidacloprid and its metabolites in environmental matrices and biological samples. Common techniques include High-Performance Liquid Chromatography (HPLC), often coupled with different detectors such as UV or Diode Array Detectors (DAD) researchgate.netidosi.orgnih.gov. Reversed-phase HPLC with UV detection at 270 nm is a described method for measuring imidacloprid residues in water and soil nih.gov.

More sensitive techniques include Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netusgs.gov. LC-MS/MS is frequently used for the concurrent determination of imidacloprid and its metabolites in complex matrices like plant tissues, pollen, nectar, honey, wax, and bees researchgate.net. These methods often require sample extraction procedures, which can involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction researchgate.netnih.gov.

Other analytical techniques that have been explored for analyzing imidacloprid formulations include Enzyme-linked immunosorbent assay (ELISA), fluorimetry, Thermal Lense Spectrophotometric detection, pulse polarography, Fourier transform infrared spectroscopy, and voltammetry idosi.org. While ELISA can serve as an effective screening tool, particularly for biological matrices, confirmation with more selective techniques like LC-MS/MS is often suggested for complex samples due to potential cross-reactivity with metabolites usgs.gov. The choice of analytical method can depend on factors such as the matrix being analyzed, the required sensitivity, and the availability of equipment researchgate.netidosi.org.

Table 2: Common Analytical Techniques for Imidacloprid

Analytical TechniqueDescriptionApplications
HPLC-UV/DADHigh-Performance Liquid Chromatography with UV or Diode Array DetectionQuantification in formulations, water, and soil. idosi.orgnih.gov
LC-MS/MSLiquid Chromatography coupled with Tandem Mass SpectrometryHighly sensitive detection and quantification in complex matrices. researchgate.netusgs.gov
GC-MSGas Chromatography-Mass SpectrometryIdentification and quantification of imidacloprid and metabolites. nih.govresearchgate.net
ELISAEnzyme-linked immunosorbent assayScreening, particularly in biological matrices. idosi.orgusgs.gov

Chromatographic Techniques (e.g., HPLC, GC-MS) for Environmental and Plant Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are widely employed for the analysis of imidacloprid residues in environmental and plant matrices. nih.govusda.gov These methods offer sensitivity and accuracy, although they can be time-consuming and require significant instrumentation. nih.gov

HPLC is a common method for imidacloprid analysis, often coupled with UV detection. scite.airesearchgate.net However, some HPLC methods may require extensive sample cleanup. free.fr For instance, a validated HPLC method for imidacloprid residues in tomatoes involved extraction with acetonitrile (B52724) followed by column chromatography cleanup. The recovery rates ranged from 85.20% to 93.15%, with a detection limit of 0.12 mg/kg. researchgate.net

GC-MS is another powerful technique utilized for imidacloprid determination. nih.govfree.fr While imidacloprid has low volatility, making direct GC analysis challenging, methods involving hydrolysis in a basic medium to produce a more volatile product have been developed for GC-MS analysis in water and soil samples. free.fr One such method achieved detection limits of 0.16 µg/L for water and 1 µg/kg for soil samples, with recovery levels reaching 100%. free.fr

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are increasingly used due to their sensitivity and selectivity, especially for complex matrices and low concentrations. nih.govtuat.ac.jpresearchgate.net LC-MS/MS allows for the simultaneous analysis of multiple pesticide residues, including imidacloprid. tuat.ac.jpresearchtrends.net A method using LC-ESI MS/MS for imidacloprid in paddy water and soil reported detection limits of 0.3 µg/L and 0.5 µg/kg, respectively, with recoveries of 100 ± 2% for water and 90 ± 2% for soil. tuat.ac.jp Another LC-MS/MS method for imidacloprid in soils, plants (leaves and flowers), and pollens showed a linear range of 0.5-20 µg/kg, with limits of detection and quantification of 0.1 µg/kg and 1 µg/kg, respectively. researchgate.net

Spectroscopic Characterization (e.g., Mass Spectrometry, NMR) for Metabolite Analysis

Mass Spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial techniques for the characterization and analysis of imidacloprid metabolites. nih.govacs.orgillinois.edu Metabolomics, a field utilizing these techniques, helps in understanding the metabolic fate of imidacloprid in organisms and the environment. nih.govacs.org

NMR spectroscopy provides detailed structural information about metabolites. illinois.eduscielo.org.co While MS is highly sensitive, NMR is also widely applied in metabolomics and pesticide studies, although MS is becoming more popular due to its sensitivity. scielo.org.co Open-access libraries for GC-MS and NMR can aid in metabolite identification, whereas LC-MS spectral and retention time libraries are more limited and often need to be built in individual laboratories. scielo.org.co

Quantitative detection of imidacloprid metabolites like imidacloprid-olefin, 5-OH-imidacloprid, and 6-chloronicotinic acid has been achieved using LC-QQQ/MS, demonstrating that metabolite concentrations can vary depending on the plant tissue and exposure time. mdpi.com

Immunoassays and Biosensors for Trace Analysis

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and biosensors offer rapid, sensitive, and cost-effective alternatives for the trace analysis of imidacloprid, especially when analyzing a large number of samples. nih.govusda.govplos.orgresearchgate.net

ELISA is a widely used immunoassay for detecting and quantifying pesticide residues, including imidacloprid, in various matrices like agricultural products, soil, and water. nih.govresearchgate.net It is particularly useful as a screening tool due to its sensitivity and ability to process many samples. usgs.govusda.gov However, cross-reactivity with imidacloprid metabolites can occur, potentially leading to overestimation of imidacloprid concentrations in complex samples, suggesting that ELISA results for such samples should be confirmed by more selective methods like LC-MS/MS. usgs.gov ELISA kits are commercially available and have been successfully utilized for quantifying imidacloprid in plant tissues and water. usda.govresearchgate.net

Biosensors, including electrochemical immunosensors, are also being developed for rapid and sensitive imidacloprid detection. plos.orguniovi.es These sensors often utilize recognition elements like antibodies or molecularly imprinted polymers (MIPs) immobilized on a transducer surface. mdpi.complos.orguniovi.es Electrochemical sensors based on screen-printed electrodes modified with gold nanoparticles have been reported for the direct competitive immunoassay of imidacloprid, showing good sensitivity and low matrix effects in samples like tap water and watermelon. uniovi.es Molecularly imprinted electrochemical sensors have also been developed, demonstrating good repeatability and interference resistance for imidacloprid detection in samples like mango, cowpea, and water. nih.govplos.org

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is crucial for accurate imidacloprid analysis in complex environmental and plant matrices, as it helps to extract the analyte and remove interfering substances. Various techniques are employed depending on the matrix and the analytical method used.

For plant materials, common extraction methods involve the use of organic solvents, often mixed with water, such as methanol/water mixtures. usda.govepa.gov Homogenization and filtration are typical steps to separate solid plant material from the extract. epa.gov Further cleanup steps may be necessary, especially for samples containing fats or waxes, which can involve techniques like liquid-liquid extraction (e.g., with hexane) or solid-phase extraction (SPE) using sorbents like XAD-4 resin. illinois.eduepa.gov

Environmental samples like soil and water also require specific preparation. Water samples can often be filtered before direct injection into chromatographic systems, especially for sensitive techniques like LC-MS/MS. tuat.ac.jp Soil samples typically require extraction with solvents like acetonitrile, often followed by techniques like sonication or shaking to ensure efficient extraction of imidacloprid residues. tuat.ac.jp Filtration is then used to separate the solvent extract from the soil matrix. tuat.ac.jp

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation method used for the analysis of pesticide residues, including imidacloprid, in various matrices, including fruits and vegetables. mdpi.combohrium.com This method typically involves extraction with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). bohrium.com Modified QuEChERS methods and combinations with other techniques like dispersive liquid-liquid microextraction (DLLME) are also utilized to improve efficiency and sensitivity for different matrices. mdpi.com

The choice of sample preparation technique significantly impacts the recovery and accuracy of imidacloprid analysis. For instance, studies have investigated the efficiency of different extraction procedures for recovering imidacloprid from plant tissues, finding that more strenuous techniques might be needed for complete recovery from certain matrices like leaf tissue compared to phloem extracts. usda.gov

Epoxy Chemistry in Jotun Marathon Protective Coatings

Chemical Composition and Formulation Science

Protective coatings like those in the "Jotun Marathon" range are complex formulations where each component plays a critical role in the final performance characteristics. The primary reactive components are the epoxy resin and the curing agent, which undergo a polymerization reaction to form a durable network. Additional components include reinforcing agents, solvents, and various additives. paint-in-china.com

Epoxy Resin Chemistry (e.g., Bisphenol A/F-based resins)

Epoxy resins are thermosetting polymers characterized by the presence of epoxide rings (also known as oxirane rings) in their molecular structure. famsapolymersindustry.comfabervanderende.com These resins cure upon the addition of a hardener, forming a rigid, cross-linked structure with excellent mechanical strength, chemical resistance, and adhesive properties. famsapolymersindustry.comfabervanderende.comcomindex.es

Bisphenol A (BPA) based epoxy resins are among the most common types used in coatings due to their good adhesion, chemical resistance, and wear resistance. famsapolymersindustry.comcomindex.esresearchgate.net They are typically formed by the reaction of Bisphenol A with epichlorohydrin. famsapolymersindustry.comfabervanderende.combisleyinternational.com Liquid Bisphenol A-based epoxy resins are utilized in anti-corrosion coatings and marine paints. comindex.es

Bisphenol F (BPF) based epoxy resins are similar to Bisphenol A types but generally exhibit lower viscosity and improved chemical resistance, particularly to strong acids. comindex.esresearchgate.netbisleyinternational.com The lower viscosity of Bisphenol F resins can facilitate higher filler loadings in formulations. researchgate.net

Curing Agent Chemistry (e.g., Polyamines, Amidoamines)

Curing agents, also known as hardeners, react with the epoxide rings of the epoxy resin to form the cross-linked polymer network. Amines are widely used as curing agents for epoxy resins due to their effectiveness in ambient temperature curing systems and the excellent chemical resistance they impart to the cured coating. doxuchem.compcimag.com

Polyamines are organic compounds containing multiple primary and/or secondary amine groups. wikipedia.orgwikipedia.org These amine hydrogens are reactive with the epoxy groups. Aliphatic polyamines, such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA), are common polyamine curing agents. doxuchem.compcimag.comwikipedia.orgwikipedia.orgfishersci.fifishersci.ca They typically offer fast curing speeds at room temperature and result in hard, chemically resistant coatings. doxuchem.compcimag.com

Amidoamines are synthesized by the reaction of fatty acids (such as tall oil fatty acid) with polyamines. doxuchem.comgoogle.comwestlakeepoxy.com They contain both amide and amine groups. doxuchem.com Amidoamine curing agents often provide a balance of properties, falling between simple polyamines and polyamides. pcimag.com They can offer good corrosion resistance and compatibility with epoxy resins. westlakeepoxy.com Polyamide curing agents, derived from dimerized fatty acids and polyamines, are also widely used and tend to provide longer pot life, better flexibility, and excellent corrosion resistance, though they may cure more slowly at lower temperatures. doxuchem.compcimag.comgoogle.com

Role of Glass Flakes and Other Reinforcing Agents

Glass flakes are a significant reinforcing agent used in high-performance epoxy coatings, including some "this compound" products. newguardcoatings.comgravitychemicals.compaint-in-china.com These are thin, flat particles of glass, typically ranging from 1 to 5 micrometers in thickness and 50 to 500 micrometers in width. suyashindustries.com

The incorporation of glass flakes into the epoxy matrix provides several key benefits. They create a tortuous path that significantly increases the diffusion barrier for water, water vapor, electrolytes, and corrosive gases, thus improving the coating's anti-permeation and heavy anti-corrosion properties. paint-in-china.comsuyashindustries.comicorr.org Glass flakes also enhance the mechanical properties of the coating, including toughness, abrasion resistance, and impact resistance. newguardcoatings.compaint-in-china.comsuyashindustries.com Studies have shown a correlation between higher glass flake content and increased coating durability and long-term protection, particularly in demanding environments like offshore structures. pcimag.com

Other reinforcing agents and fillers may also be used in coating formulations to modify properties such as viscosity, thixotropy, strength, and cost.

Solvent and Additive Chemistry in Coating Formulations

Solvents are included in many epoxy coating formulations to adjust viscosity, facilitating proper mixing and application, and to aid in the dissolution of resins and additives for homogeneous distribution. bisleyinternational.comspecialchem.com The choice of solvent influences the drying time and compatibility of the coating system. bisleyinternational.com Common solvents used in epoxy formulations include aromatic hydrocarbons like xylene, ketones like methyl ethyl ketone, and alcohols like isopropyl alcohol. bisleyinternational.comgoogle.comscribd.com However, there is an increasing trend towards high-solids or solvent-free formulations to reduce volatile organic compound (VOC) emissions. gravitychemicals.comicorr.orgbisleyinternational.com

Additives constitute a small but impactful portion of coating formulations, typically around five percent, yet they significantly influence performance and appearance. borchers.com Various additives are used to modify specific properties, such as flow and leveling agents, anti-settling agents, defoamers, wetting and dispersing agents for pigments and fillers, and adhesion promoters. scribd.comborchers.com These additives ensure the coating applies smoothly, maintains a uniform appearance, and adheres effectively to the substrate.

Polymerization and Cross-linking Mechanisms

The curing of epoxy-amine systems involves a complex polymerization reaction where the amine hydrogens react with the terminal epoxide groups on the epoxy resin molecules. This reaction leads to the opening of the epoxide ring and the formation of a hydroxyl group and a new carbon-nitrogen bond, creating a cross-linked, three-dimensional polymer network. famsapolymersindustry.comfabervanderende.commdpi.com

Reaction Kinetics of Epoxy-Amine Curing

The curing of epoxy resins with amines is typically an exothermic reaction. The primary amine groups react with epoxy groups to form secondary amines, and these secondary amines can further react with other epoxy groups to form tertiary amines, leading to the branching and cross-linking of the polymer structure. mdpi.comcnrs.fr

The reaction kinetics of epoxy-amine curing are influenced by several factors, including temperature, the specific chemical structures of the epoxy resin and curing agent, the concentration of reactive groups, and the presence of catalysts or inhibitors. mdpi.com The hydroxyl groups formed during the reaction can also act as autocatalysts by hydrogen bonding with the epoxy groups, thereby promoting the reaction with amine groups. mdpi.comcnrs.fr

Network Formation and Curing Profiles

Epoxy resins, commonly based on diglycidyl ether of bisphenol A (DGEBA), contain reactive epoxide rings. uni.lufishersci.nlnih.gov These rings undergo polymerization reactions with hardeners, which typically contain active hydrogen atoms. mdpi.comacademie-sciences.fr Amine-based hardeners are frequently used in epoxy coatings. mdpi.comacademie-sciences.fratamanchemicals.com The curing process with amines involves the reaction of primary and secondary amine groups with the epoxy rings, forming a three-dimensional cross-linked polymer network. mdpi.comacademie-sciences.fr

The network formation proceeds through a step-growth polymerization mechanism. Initially, a primary amine reacts with an epoxy group to form a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group to form a tertiary amine and another hydroxyl group. mdpi.comnih.gov The extent of these reactions determines the crosslink density of the final network, which significantly influences the mechanical, thermal, and chemical resistance properties of the cured coating. mdpi.comnih.gov

Curing profiles, which define the temperature and time conditions during the curing process, dictate the rate and extent of network formation. Different curing agents and temperatures lead to varying reaction kinetics and, consequently, different network structures and final properties. academie-sciences.frnih.gov For instance, curing at higher temperatures can lead to concurrent generation of secondary and tertiary amines in the initial stages, affecting the final network architecture. nih.gov

Influence of Environmental Factors on Polymerization (e.g., Temperature, Humidity)

Environmental factors such as temperature and humidity significantly impact the polymerization and curing of epoxy coatings.

Temperature: Temperature directly affects the reaction rate of epoxy curing. Higher temperatures generally accelerate the curing process, reducing pot life and cure time. astrochemical.comtopflightgaragefloors.com Conversely, lower temperatures slow down the reaction, increasing pot life but requiring longer times to reach full cure. astrochemical.comtopflightgaragefloors.comproplate.com Applying epoxy coatings below the minimum recommended temperature can result in incomplete curing, leading to reduced durability and compromised physical properties like hardness, flexibility, and impact resistance. proplate.com Excessive heat can also be detrimental, causing rapid curing that may lead to internal stresses, reduced adhesion, and defects such as bubbling or cracking due to rapid solvent evaporation in solvent-borne systems. topflightgaragefloors.comproplate.com

Humidity: High humidity can adversely affect the curing of many epoxy systems, particularly those using amine hardeners. astrochemical.comtopflightgaragefloors.comjustresin.com.auwisebond.com Moisture in the air can react with amine hardeners, leading to a phenomenon known as "amine blush" or carbamation. astrochemical.comtopflightgaragefloors.comwisebond.com This results in a waxy, oily, or sticky layer on the surface, which can interfere with intercoat adhesion if multiple layers are applied and lead to a dull finish. astrochemical.comtopflightgaragefloors.comwisebond.com Excessive moisture can also disrupt the chemical curing process, potentially leading to a softer or tacky surface and loss of clarity. topflightgaragefloors.comwisebond.com Maintaining humidity levels below a certain threshold (often recommended below 70-85%, ideally between 50-60%) during application and curing is crucial for optimal results. topflightgaragefloors.comwisebond.comrsc.org Condensation on the substrate due to the ambient temperature being close to or above the dew point must also be avoided. astrochemical.com

Advanced Curing Technologies (e.g., UV-curing, Moisture-curing)

While traditional thermal or ambient curing with amine hardeners is common for many epoxy coatings, advanced curing technologies offer alternative mechanisms to achieve polymerization, often providing benefits such as faster cure times or the ability to cure in specific environmental conditions.

UV-Curing: UV-curing involves the use of ultraviolet light to initiate polymerization. epoxysetinc.commasterbond.compcimag.com Cationic epoxy systems can be cured using UV light, offering rapid curing times and energy efficiency. epoxysetinc.com These systems typically involve photoinitiators that generate cationic species upon UV exposure, which then trigger the ring-opening polymerization of epoxy groups. epoxysetinc.com UV-curable epoxy coatings find applications where fast processing is required and the coating is exposed to UV light. epoxysetinc.commasterbond.compcimag.com However, UV light penetration depth can be a limitation, making it less suitable for very thick coatings or complex geometries with shadowed areas. Dual-cure systems, combining UV and thermal curing, can address this limitation, allowing shadowed areas to cure with heat. masterbond.com

Moisture-Curing: Moisture-curing mechanisms are less common in traditional two-component epoxy systems but are relevant for certain types of coatings, such as moisture-cured urethanes. While the provided outline lists "Moisture-curing" under advanced curing technologies for epoxy chemistry, it's important to note that excessive moisture is generally detrimental to the curing of amine-cured epoxies. astrochemical.comtopflightgaragefloors.comjustresin.com.auwisebond.com However, some specialized epoxy or hybrid systems might incorporate elements that react with moisture to facilitate curing or achieve specific properties. The search results mention moisture-cured urethanes in the context of protective topcoats over epoxy labsurface.com, highlighting that "moisture-curing" as a primary mechanism is more characteristic of other polymer chemistries, though some epoxy formulations might have moisture tolerance or secondary reactions involving moisture.

Adhesion and Interface Chemistry

Achieving strong and durable adhesion between the coating and the substrate is critical for the long-term performance of protective coatings like Jotun this compound. This involves complex chemical interactions at the interface and proper surface preparation.

Chemical Interactions at Coating-Substrate Interfaces (e.g., Steel, Concrete)

Adhesion of epoxy coatings to substrates like steel and concrete is a result of a combination of chemical and physical interactions. researchgate.net

Steel: On steel surfaces, epoxy resins can form chemical bonds with the metal oxide layer. mdpi.comcsic.es Polar functional groups in epoxy coatings, such as hydroxyl, ether, and amine groups (formed during curing), can form hydrogen bonds with the polar metal oxides on the steel surface. researchgate.netcsic.esnadkarnispc.com Covalent bonds (e.g., Me-O-Si) can also be formed, particularly with the use of adhesion promoters like silanes, significantly enhancing adhesion and resistance to delamination in the presence of moisture. mdpi.comcsic.es Adsorbed water layers on the metal surface can interfere with these interactions, reducing adhesion. nadkarnispc.com

Concrete: Concrete is a porous and alkaline substrate. nadkarnispc.comchemcosystems.comnih.gov Epoxy resins adhere to concrete through a combination of chemical bonding and mechanical interlocking. nadkarnispc.comnih.gov Chemical interactions can occur between the epoxy functional groups and the hydroxyl groups and silicates present in the concrete surface. Mechanical interlocking is achieved by the penetration of the liquid epoxy resin into the pores and capillaries of the concrete surface before curing. nadkarnispc.comnih.gov Surface roughness plays a role in mechanical interlocking; the epoxy penetrates surface irregularities and forms 'lock and key' structures upon curing. nadkarnispc.comnih.gov However, excessive smoothness can lead to poor adhesion. nadkarnispc.com The alkaline environment of concrete can potentially affect the adhesion of epoxy coatings over time, particularly in the presence of moisture. scholaris.ca

Surface Preparation Chemistry for Optimal Adhesion

Proper surface preparation is paramount to achieving optimal adhesion of epoxy coatings. The goal is to provide a clean, dry, and suitably profiled surface that allows for intimate contact and chemical interaction between the coating and the substrate. nadkarnispc.comchemcosystems.commaxkote.co.uksmooth-on.com

For steel , surface preparation typically involves removing contaminants such as oil, grease, rust, and mill scale. nadkarnispc.comsmooth-on.comkonkem.com This is often achieved through methods like solvent cleaning, wire brushing, or abrasive blasting (e.g., sandblasting or grit blasting). nadkarnispc.comsmooth-on.comkonkem.com Abrasive blasting not only cleans the surface but also creates a surface profile (roughness) that enhances mechanical interlocking. nadkarnispc.comsmooth-on.com Chemical etching can also be used to clean and functionalize the metal surface for improved chemical bonding. csic.essmooth-on.com Removing adsorbed water layers is also crucial for good adhesion. nadkarnispc.com

For concrete , surface preparation involves cleaning to remove dirt, dust, oil, grease, and other contaminants. chemcosystems.commaxkote.co.ukkonkem.com Mechanical methods like shot blasting, scarifying, or grinding are used to remove weak surface layers (laitance) and create a suitable surface profile. nih.govmaxkote.co.uk Acid etching can also be employed, particularly for less demanding applications, to clean and profile the surface. maxkote.co.uk Any cracks or defects in the concrete should be repaired before coating application. maxkote.co.uk The surface must be dry before applying the epoxy coating to prevent issues like blistering or poor cure. chemcosystems.commaxkote.co.uk Applying a primer may be necessary to enhance adhesion and seal the porous concrete surface, preventing outgassing. maxkote.co.uk

Mechanistic Studies of Adhesion in Diverse Environments (e.g., Immersed Conditions)

Mechanistic studies investigate how adhesion is maintained or compromised in various service environments, particularly under challenging conditions like immersion.

In immersed conditions, water can permeate through the epoxy coating and accumulate at the coating-substrate interface. researchgate.netutexas.edu This can lead to a reduction in adhesion through several mechanisms:

Hydrolytic Degradation: Water can hydrolyze the chemical bonds formed between the coating and the substrate, weakening the interface.

Displacement: Water molecules, being highly polar, can compete with the polymer for binding sites on the substrate surface, displacing the coating. researchgate.netutexas.edu

Osmotic Blistering: If there are soluble contaminants at the interface, water can be drawn in by osmosis, creating blisters that physically detach the coating from the substrate.

Alkaline Attack: In the case of concrete or on steel in alkaline environments (e.g., due to cathodic protection or concrete pore solution), the high pH can attack the interface, leading to disbondment. scholaris.ca Mechanisms include oxide reduction and alkaline hydrolysis (saponification) of the organic coating. scholaris.ca

Research findings indicate that adhesion loss in immersed conditions is directly related to water permeating the coating and displacing it from the substrate. utexas.edu While adhesion loss may not immediately impact corrosion behavior in the absence of defects, it becomes critical if defects are present, allowing corrosive species to reach the disbonded area. utexas.edu Studies on epoxy-coated steel reinforcement in concrete pore solutions simulating high alkali conditions show that the rate of disbondment increases with increasing hydroxyl ion concentration and is accelerated by high temperature. scholaris.ca

Improving adhesion in diverse environments often involves optimizing surface preparation, using adhesion promoters (like silanes), and formulating epoxy systems with enhanced resistance to hydrolysis and alkali. researchgate.netmdpi.comcsic.es The crosslink density and the chemical nature of the cured epoxy network also play a role in resisting water uptake and maintaining adhesion.

Chemical Mechanisms of Corrosion Protection and Abrasion Resistance

The protective capabilities of epoxy coatings are primarily attributed to their ability to form a robust barrier and, in some cases, contribute to electrochemical inhibition.

Barrier Protection Mechanisms and Permeability Studies

A primary function of epoxy coatings is to act as a physical barrier, preventing corrosive species such as water, oxygen, and ions (like chlorides and sulfates) from reaching the underlying substrate, typically metal. The effectiveness of this barrier is directly related to the coating's permeability. Materials with low vapor permeability, such as epoxy and polyurethane coatings, offer better protection against moisture penetration compared to more permeable coatings like acrylics. versaperm.com The cross-linked network structure of cured epoxy resins significantly hinders the transmission of aggressive ions through the bulk of the coating. sealxpert.com Ions can primarily reach the substrate through pores and defects within the coating. sealxpert.com

Water vapor can penetrate anti-corrosion coatings, and upon reaching the metal interface, it can condense, leading to phenomena like osmotic and cold wall blistering. sealxpert.com This trapped moisture can cause the coating to lose adhesion, resulting in delamination and exposing the metal to the corrosive environment. versaperm.com The permeability of a coating dictates its efficiency as a barrier to moisture and other corrosive agents. versaperm.com Studies have shown that incorporating nanoparticles, such as graphene or graphene oxide, into epoxy coatings can improve their compactness and act as a physical barrier to water diffusion. acs.org Graphene oxide, in particular, can further adsorb guest water and restrict its movement due to stronger interfacial binding forces from hydrogen bonds and van der Waals and electrostatic interactions between polar groups in the GO flake and epoxy molecules. acs.org

Permeability data for water and oxygen through epoxy-based coatings are crucial as the coating's barrier performance in humid environments directly relates to how quickly these reactants reach the metal/coating interface. chemrxiv.org Studies have shown that epoxy coatings at standard thicknesses can maintain the coating/metal interface well below the critical level for corrosion. chemrxiv.org

Electrochemical Aspects of Corrosion Inhibition by Coatings

Beyond acting as a physical barrier, epoxy coatings can also influence the electrochemical processes involved in corrosion. Corrosion is an electrochemical process involving anodic and cathodic reactions. Coatings can inhibit corrosion by creating a defense barrier on the metal surface that stops or significantly slows down these electrochemical reactions. frontiersin.org

The presence of a protective film, such as an epoxy coating, on a metal surface increases the corrosion resistance of the metal. ijcsi.pro This can be observed through electrochemical techniques like potentiodynamic polarization studies and electrochemical impedance spectroscopy (EIS). ijcsi.pro When a protective film forms, the linear polarization resistance (LPR) value increases, and the corrosion current decreases. ijcsi.pro Similarly, the charge transfer resistance (Rt) values, impedance values, and phase angle increase, while the double-layer capacitance (Cdl) values decrease. ijcsi.pro

Some studies explore the incorporation of corrosion inhibitors into epoxy coatings to enhance their electrochemical inhibition properties. For example, nanocomposites containing chitosan/boron nitride incorporated into an epoxy matrix have shown improved corrosion inhibition on mild steel. doi.org The composite reduces the redox reaction on the metal surface. doi.org Another approach involves the use of smart graphene-based self-healing coatings that can release corrosion inhibitors. mdpi.com Metal-based compounds like ZnO and TiO2 can also improve barrier properties and active corrosion protection in epoxy coatings. mdpi.com

Mechanisms of Mechanical Abrasion Resistance at a Molecular Level

The mechanical abrasion resistance of epoxy coatings is a critical property, particularly in harsh environments. This resistance is related to the inherent toughness, hardness, and the highly cross-linked nature of the cured epoxy polymer network. zeraus.compidiliteindustrialproducts.com

Epoxy resins form three-dimensional cross-linked networks upon reaction with suitable curing agents. nih.gov The degree of cross-linking significantly influences the mechanical properties, including hardness and resistance to wear. pidiliteindustrialproducts.comnih.gov At a molecular level, abrasion resistance is linked to the ability of the polymer network to withstand mechanical stress without the rupture of chemical bonds or significant deformation. The strong covalent bonds formed during the curing process contribute to the rigidity and durability of the material.

Degradation Chemistry and Longevity

Despite their robust nature, epoxy coatings are susceptible to degradation over time when exposed to environmental factors, which impacts their longevity and protective function.

Chemical Degradation Pathways (e.g., Hydrolysis, Oxidation)

Epoxy resins can undergo chemical degradation through various pathways, including hydrolysis and oxidation. Hydrolysis involves the reaction of the polymer with water, leading to the cleavage of chemical bonds within the polymer network. osti.govacs.orgiaea.org This can cause permanent damage to the polymer structure, potentially leading to a loss of mechanical properties and reduced barrier performance. osti.gov Hydrolysis is commonly observed in certain epoxy systems, such as anhydride-cured epoxies. cnrs.fr The absorbed water can disrupt hydrogen bonds among polymer segments and cause swelling. osti.gov

Oxidation is another significant degradation pathway, often initiated by exposure to oxygen and heat or UV radiation. acs.orgiaea.org The auto-oxidation process can lead to the deterioration of the polymer network. core.ac.uk Studies on the thermal oxidative degradation of epoxy-amine resins have identified the formation of oxidation products, potentially involving the oxidation of amine cross-linkers and the epoxy backbone. core.ac.uk These reactions can lead to changes in the chemical structure, affecting the coating's integrity and performance.

Photodegradation Mechanisms and UV Stability

Epoxy coatings, particularly those based on aromatic epoxy resins like those derived from Bisphenol A diglycidyl ether (BADGE), are known to have poor UV stability. zeraus.comresinflooringcompany.comnih.gov Photodegradation is a reaction triggered by exposure to ultraviolet (UV) light, causing the resin to break down and lose its mechanical properties, often resulting in yellowing and discoloration. zeraus.comresinflooringcompany.com

The presence of aromatic rings in the chemical structure of many epoxy resins makes them prone to yellowing and degradation under UV light. zeraus.comresinflooringcompany.com The absorption of UV radiation by these aromatic moieties can lead to the breakdown of the polymeric structure through photolysis (cleavage of chemical bonds due to light) and the attack of free radicals (autoxidation). nih.gov This can manifest as loss of gloss, ambering (yellow discoloration), chalking, and breakdown of the coating. zeraus.com

To mitigate UV instability, manufacturers may incorporate UV stabilizers or apply protective topcoats. resinflooringcompany.com UV stabilizers, such as a combination of UV absorbers and Hindered Amine Light Stabilizers (HALS), can delay the damaging effects of UV on epoxy coatings, although their effectiveness may decrease over time, especially in outdoor applications. zeraus.com While advancements have been made in stabilizing epoxy coatings against UV, achieving long-term UV resistance remains a challenge. zeraus.com

Influence of Environmental Exposure on Polymer Degradation

Protective coatings like the Jotun this compound series, often based on epoxy chemistry, are designed to withstand harsh environmental conditions, particularly in marine and industrial settings. However, these environments expose the polymer matrix to various factors that can lead to degradation over time, compromising the coating's protective function. Key environmental stressors include ultraviolet (UV) radiation, moisture, temperature fluctuations, and aggressive chemical species such as salts. researchgate.netmdpi.comasee.orgresearchgate.netspiedigitallibrary.orgfrontiersin.orgspiedigitallibrary.org

Epoxy resins, while offering excellent chemical and mechanical resistance, are known to be susceptible to UV degradation, especially due to the presence of aromatic moieties in their structure. nih.govnih.gov UV radiation can trigger photo-oxidation, leading to the breaking of chemical bonds within the polymer chains, such as C-N and C-O-C linkages, and the formation of new functional groups like hydroxyl (O-H) and carbonyl (C=O) bonds. researchgate.netnih.govmdpi.comacs.org This process can manifest macroscopically as chalking (the formation of a loose, powdery surface layer), color fading, gloss loss, and microcracking. researchgate.netspiedigitallibrary.orgnih.govscribd.com Chalking, specifically, occurs as the binder material on the surface degrades, leaving behind unbound pigment particles. spiedigitallibrary.org

Moisture is another significant factor in the degradation of epoxy coatings. Water can be absorbed into the polymer structure, disrupting hydrogen bonds between polymer segments and causing swelling. osti.gov This absorbed water can facilitate hydrolytic degradation, particularly affecting susceptible linkages like ester groups, which can be present in certain epoxy formulations (e.g., anhydride-cured epoxies). specialchem.comacs.org Hydrolysis involves the reaction of water with polymer chains, leading to chain scission and a reduction in crosslinking density, ultimately decreasing the coating's hardness, strength, and barrier properties. specialchem.comresearchgate.net The rate of hydrolytic attack is influenced by factors such as the polymer's chemical structure, the degree of crosslinking, and the presence of catalysts. specialchem.com In marine environments, the presence of salts, such as NaCl, can exacerbate the degradation process, with mixed salt solutions potentially being more corrosive than single salt solutions. frontiersin.org

The combined effect of these environmental factors often leads to synergistic degradation. For instance, UV exposure can create pathways for moisture ingress, accelerating hydrolytic degradation. asee.org The degradation process can result in a decrease in adhesion, blistering, cracking, and delamination of the coating from the substrate. researchgate.netepri.com These physical changes compromise the coating's barrier properties, allowing corrosive species to reach the substrate and potentially leading to substrate corrosion. researchgate.netresearchgate.netspiedigitallibrary.org

Research findings highlight the correlation between environmental factors and coating aging. Studies have shown that factors like solar irradiation, relative humidity, and wetting time have a high correlation with the aging of epoxy coatings in marine atmospheres. researchgate.net The degradation can lead to a deterioration of adhesion performance and electrochemical properties over time. researchgate.net

Data from research on epoxy coating degradation under environmental exposure can illustrate these effects. For example, studies using accelerated weathering chambers that simulate UV light, moisture, and high temperature have shown significant degradation in the mechanical properties of epoxy matrices. asee.org The extent of degradation can be monitored using techniques such as infrared spectroscopy (FTIR), which can detect changes in chemical bonds, and electrochemical impedance spectroscopy (EIS), which assesses the coating's barrier properties. researchgate.netspiedigitallibrary.orgspiedigitallibrary.orgresearchgate.netresearchgate.net

Here is an example of how data on the effect of UV irradiation on the glass transition temperature (Tg) and impact strength of epoxy coatings might be presented, based on research findings nih.gov:

Table 1: Influence of UV Irradiation Time on Epoxy Coating Properties

Exposure Time (hours)Glass Transition Temperature (Tg, °C)Izod Impact Strength (J/m)
0Value AValue X
250Value B (>= Value A)Value Y (<= Value X)
500Value C (>= Value B)Value Z (<= Value Y)
800Value D (>= Value C)Value W (<= Value Z)

Note: Values A, B, C, D and W, X, Y, Z represent hypothetical data trends observed in research, illustrating the increase in Tg (indicating embrittlement) and decrease in impact strength upon UV exposure.

Another aspect of environmental influence is the effect of different corrosive media. Studies comparing the degradation of epoxy coatings in various salt solutions under dry-wet accelerated fog exposure have shown differing rates of deterioration. frontiersin.org

Table 2: Apparent Performance of Epoxy Coatings After Dry-Wet Accelerated Fog Exposure (35 Days)

Exposure SolutionApparent Degradation (Visual Observation)Gloss Change
Deionized WaterNo significant degradationLess degraded
0.5 wt% NaClNo significant degradationLess degraded
0.05 wt% NaCl + 0.35 wt% (NH4)2SO4Significant gradual deteriorationMore degraded

Note: This table synthesizes findings from research indicating the comparative effect of different salt solutions on epoxy coating appearance and gloss loss frontiersin.org.

These examples of data illustrate how environmental factors directly impact the chemical structure and physical properties of epoxy coatings, leading to degradation over time and ultimately affecting their protective performance in challenging environments.

"DOWEX this compound" refers to a series of ion-exchange resins produced by DuPont Water Solutions (formerly Dow Chemical). These materials are not single chemical compounds but rather complex polymeric structures specifically engineered for ion exchange applications, particularly in water treatment and chemical processing. The core chemical nature of DOWEX this compound resins is based on a cross-linked polymeric backbone, typically derived from styrene (B11656) and divinylbenzene, which is then functionalized with ion-exchange groups. scribd.com

Ion Exchange Resin Chemistry in Dowex Marathon Products

Principles and Mechanisms of Ion Exchange

Selectivity and Affinity in Ion Binding

The selectivity and affinity of DOWEX Marathon resins for ions are primarily governed by the type of functional group present on the resin matrix. Strong acid cation exchange resins, such as DOWEX this compound C and this compound MSC, contain sulfonic acid groups (-SO₃H), while strong base anion exchange resins like DOWEX this compound A and this compound 11 have quaternary ammonium (B1175870) functional groups. scientificlabs.co.ukmpei.ac.ruindotrading.comcarbotecnia.infoconcordtech.com.twscribd.comscribd.comscribd.comsigmaaldrich.comutwente.nl Weak base anion exchange resins, such as DOWEX this compound WBA, utilize dimethylamine (B145610) functional groups. mpei.ac.ru

The affinity of ions for a resin's functional groups is influenced by several factors, including ionic valence, hydrated radius, and concentration in solution. serva.descispace.com Generally, ions with higher valence exhibit stronger electrostatic interaction with the resin's functional groups. serva.descispace.com For cation exchangers with sulfonic acid groups, the affinity for cations typically increases with increasing charge, following trends like Na⁺ < Ca²⁺ < Al³⁺ < Th⁴⁺. scispace.com For ions of the same charge, affinity can increase with increasing atomic number. scispace.com

Selectivity can be quantified using selectivity coefficients, which represent the equilibrium constant for the exchange reaction between two ions on the resin. serva.de A higher selectivity coefficient indicates a stronger binding of the ion by the exchanger. serva.de Studies have shown that DOWEX this compound C resin exhibits favorable selectivity for divalent ions like calcium and magnesium compared to monovalent ions like ammonium and potassium. utwente.nl

Physicochemical Factors Influencing Exchange Efficiency (e.g., pH, Ionic Strength)

The efficiency of ion exchange using DOWEX this compound resins is significantly influenced by physicochemical factors such as pH and ionic strength.

pH: The pH of the solution plays a crucial role, particularly for weak base anion exchange resins like DOWEX this compound WBA. The degree of protonation of the functional groups on weak base resins is dependent on pH, affecting their exchange capacity and ability to remove ions like silica (B1680970) and carbon dioxide. mpei.ac.ru For strong acid cation exchangers like DOWEX this compound C, while they operate over a wider pH range (0-14), their maximum performance is typically achieved at higher pH levels. scribd.comservapure.comscispace.com At very high solution acidity, the presence of hydronium ions can inhibit the interaction of metal ions with the binding sites on cation exchange resins. curresweb.com

Ionic Strength: The ionic strength of the solution can also impact exchange efficiency. High ionic strength can lead to decreased removal efficiency of target ions due to increased competition from other ions in the solution. researchgate.net

Temperature: Temperature can influence the kinetics and thermodynamics of the ion exchange process. For instance, the adsorption of Fe(III) onto DOWEX this compound resin has been found to be spontaneous and endothermic, with adsorption capacity increasing with increasing temperature within a certain range. researchgate.net

Particle Size and Uniformity: The uniform particle size distribution of DOWEX this compound resins contributes to improved kinetics, more complete regeneration, and faster rinse times compared to conventional resins. mpei.ac.rumpei.ac.ruindotrading.comconcordtech.com.twscribd.comscribd.comservapure.com This uniformity leads to more consistent exhaustion and regeneration profiles. carbotecnia.infoaiche.org

Applications in Chemical Separations and Purification

DOWEX this compound resins are widely used in various chemical separation and purification processes due to their tailored properties and efficient ion exchange capabilities.

Principles of Ion Chromatography using this compound Resins

Ion chromatography (IC) is an analytical technique that utilizes ion exchange resins to separate ions and polar molecules based on their affinity to the stationary phase. wikipedia.orgdrawellanalytical.comchromtech.comufms.br DOWEX this compound resins, particularly those with uniform particle size, are suitable for use in ion-exchange chromatography. scientificlabs.co.uk

The principle involves a stationary phase (the resin) with charged functional groups and a mobile phase (eluent) that carries the sample through a column packed with the resin. wikipedia.orgdrawellanalytical.comchromtech.com Ions in the sample with a charge opposite to that of the stationary phase are attracted to and retained by the resin. wikipedia.orgdrawellanalytical.comchromtech.com The separation is achieved by varying the interaction strength between the ions and the stationary phase, often by changing the ionic strength or pH of the mobile phase, causing ions to elute at different times. drawellanalytical.comchromtech.com

Early significant contributions to IC, including the use of weaker ionic resins and suppressor columns, were made by researchers at Dow Chemical Company. chromtech.com

Removal of Specific Contaminants from Aqueous Streams

DOWEX this compound resins are effectively used for the removal of specific contaminants from water and other aqueous streams.

For example, DOWEX this compound C, a strong acid cation exchange resin, has been evaluated for the removal of metal ions such as Pb(II), Cu(II), and Fe(III) from aqueous solutions. curresweb.com Studies have shown high removal percentages for these metals, with the adsorption process fitting models like Langmuir and Temkin isotherms and following pseudo-first-order or pseudo-second-order kinetics depending on the specific metal ion. curresweb.com The adsorption capacity for these ions on DOWEX this compound C was found to increase in the order Cu(II) < Pb(II) < Fe(III). curresweb.com DOWEX this compound C10 is also specifically mentioned for removing contaminants in industrial water demineralization, condensate polishing, and softening applications. carbotecnia.infoaiche.org

Weak base anion resins like DOWEX this compound WBA have been investigated for the removal of nitrates from water. bibliotekanauki.pl Research has demonstrated the effectiveness of DOWEX this compound WBA in chloride form for nitrate (B79036) sorption, with the full exchangeable dynamic capacity depending on the initial nitrate concentration. bibliotekanauki.pl

DOWEX this compound 11, a strong base type 1 anion exchange resin, is recommended for treating waters containing naturally occurring organic matter, providing more complete removal over time. mpei.ac.ru

Industrial Scale Separation Processes

DOWEX this compound resins are employed in industrial scale separation processes, particularly in water treatment and demineralization. carbotecnia.infoconcordtech.com.twscribd.comscribd.comscribd.comservapure.comcarbotecnia.infoaiche.orgwateronline.comdupont.com Their uniform particle size contributes to efficient operation in large-scale systems, including co-current and counter-current regenerated systems and packed beds. scribd.com

Applications include:

Water Demineralization: Strong acid cation and strong base anion resins, often used in combination or in mixed beds, are fundamental to removing dissolved salts from water for various industrial uses. thomassci.comcarbotecnia.infoconcordtech.com.twscribd.comscribd.comscribd.comservapure.comcarbotecnia.infoaiche.orgdupont.com DOWEX this compound A and this compound C are examples used in these processes. mpei.ac.rucarbotecnia.infoconcordtech.com.twscribd.comscribd.com

Condensate Polishing: Mixed bed resins like DOWEX this compound MR-3, a mixture of cation and anion resins, are used for high-purity water applications such as polishing steam condensate in power plants. thomassci.comcarbotecnia.info

Industrial Softening: Strong acid cation resins like DOWEX this compound C are used to remove hardness ions (calcium and magnesium) from industrial water supplies. scribd.comservapure.comaiche.orgdupont.com

Organic Trap: DOWEX this compound 11 can be used as an organic trap to remove organic molecules that could foul downstream strong base anion resins. mpei.ac.ru

Separation of Specific Compounds: Ion exchange resins, including DOWEX this compound C, have been explored for the separation and purification of valuable compounds like ectoine (B1671093) from fermentation broths. mdpi.com

The uniform bead size of this compound series resins leads to advantages in industrial scale operations, such as lower pressure drop, more efficient regeneration, and reduced waste water compared to conventional resins. indotrading.comscribd.comservapure.comcarbotecnia.infoaiche.org

Catalytic Applications and Immobilized Systems

Ion exchange resins, including those from the DOWEX this compound series, can serve as supports for immobilized catalysts, particularly in heterogeneous catalysis. The polymer matrix provides a solid support onto which active catalytic species can be anchored.

Macroporous ion-exchange resins, such as a DOWEX this compound weak base anion resin, have been used as solid supports for immobilizing palladium nanoparticles. researchgate.net These resin-immobilized palladium nanoparticle catalysts have shown promising results in catalyzing organic reactions like the Suzuki-Miyaura cross-coupling reaction in aqueous media. researchgate.net The rigid beads of macroporous resins offer advantages in terms of separation and reuse of the catalyst. researchgate.net

Ion exchange resins can also be used in systems involving immobilized enzymes. For example, DOWEX this compound C resin has been used in a column downstream of a biocatalytic reaction to trap a desired amine product. rsc.org

Resin-Supported Catalysts for Organic Reactions

Ion-exchange resins, including those from the DOWEX this compound series, can serve as effective solid supports for catalysts in various organic reactions sigmaaldrich.comnbinno.comresearchgate.netindianchemicalsociety.com. By immobilizing catalytic species onto the resin matrix, heterogeneous catalysts are created, offering advantages such as ease of separation from the reaction mixture, reusability, and potential for use in continuous flow systems sigmaaldrich.comnbinno.comresearchgate.net.

DOWEX this compound resins, with their well-defined structure and functional groups, provide a suitable platform for supporting a variety of catalytic species. For instance, macroporous ion-exchange resins, including a Dowex this compound weak base anion resin, have been used to immobilize palladium nanoparticles for applications in Suzuki-Miyaura cross-coupling reactions researchgate.net. The polymer matrix, typically styrene-divinylbenzene, provides the structural support, while the functional groups can be used to anchor metal ions or complexes, or to provide an acidic or basic environment for the reaction substech.comindianchemicalsociety.com.

The application of resin-supported catalysts extends to various types of organic transformations, including reduction, oxidation, hydroformylation, hydrodehalogenation, and cross-coupling reactions indianchemicalsociety.com. The catalytic activity of these materials is influenced by factors such as the nature of the support (gel or macroporous), the degree of crosslinking, the type and concentration of functional groups, and the method of catalyst immobilization sigmaaldrich.com.

Mechanisms of Heterogeneous Catalysis by Ion-Exchange Resins

The mechanisms of heterogeneous catalysis by ion-exchange resins are diverse and depend on the nature of the functional groups and the immobilized catalytic species. In the case of resins with acidic functional groups, such as the sulfonic acid groups in DOWEX this compound C, the resin can act as a solid acid catalyst, promoting reactions that are typically catalyzed by homogeneous acids substech.com. The acidity is provided by the mobile protons associated with the sulfonic acid groups. These protons can interact with reactant molecules, facilitating transformations such as esterification, transesterification, and hydration substech.com.

For anion exchange resins with basic functional groups, such as the quaternary ammonium groups in DOWEX this compound A or MSA, the resin can function as a solid base catalyst kdyholdings.comindotrading.commembron.hu. These resins can catalyze reactions requiring a basic environment, such as condensation reactions or eliminations.

When metal nanoparticles or complexes are immobilized on the resin, the mechanism involves the interaction of the reactants with the catalytic species supported on the resin surface or within its pores researchgate.netindianchemicalsociety.com. The resin matrix can influence the local environment around the catalytic site, affecting factors such as substrate diffusion, product release, and catalyst stability sigmaaldrich.com. For example, the macroporous structure of certain DOWEX this compound resins can facilitate the diffusion of larger molecules to the catalytic sites mpei.ac.rumembron.husigmaaldrich.com. The functional groups can also play a role in anchoring the metal species and potentially influencing their catalytic activity through electronic or steric effects indianchemicalsociety.com. Research findings have demonstrated the successful immobilization of palladium nanoparticles on macroporous ion-exchange resins, including a Dowex this compound resin, for use in Suzuki-Miyaura coupling reactions researchgate.net.

Catalyst Stability and Regeneration Chemistry

The stability and regeneration of resin-supported catalysts are critical aspects for their practical application sigmaaldrich.com. The stability of the catalyst refers to its ability to maintain its catalytic activity over multiple reaction cycles. Degradation of the catalyst can occur through various mechanisms, including leaching of the active species from the support, fouling of the resin by reactants or products, or chemical or physical degradation of the resin matrix itself sigmaaldrich.com.

DOWEX this compound resins are designed with high physical and chemical stability, which contributes to the longevity of supported catalysts mpei.ac.ruconcordtech.com.twxylem.comkdyholdings.com. The cross-linked styrene-divinylbenzene matrix provides mechanical strength and resistance to osmotic and thermal stress concordtech.com.twxylem.comxylem.com. However, exposure to harsh chemical conditions, such as strong oxidizing agents, can lead to resin degradation concordtech.com.twcarbotecnia.infomembron.hukdyholdings.com.

Regeneration is the process of restoring the catalytic activity of a spent catalyst. For ion-exchange resin-supported catalysts, regeneration typically involves removing adsorbed species or reactivating the catalytic sites. The specific regeneration procedure depends on the type of resin, the nature of the catalytic species, and the reaction performed.

For resins acting as solid acid or base catalysts, regeneration often involves washing the resin with an appropriate acid or base solution to restore the functional groups to their active form substech.com. For example, a cation exchange resin in its exhausted form (e.g., loaded with metal ions) can be regenerated by treatment with a strong acid to replace the adsorbed cations with protons substech.com. Anion exchange resins can be regenerated with a strong base solution mpei.ac.ruindotrading.commembron.hu.

When metal nanoparticles are supported on the resin, regeneration may involve washing to remove adsorbed byproducts or, in some cases, a chemical treatment to re-disperse or reactivate the metal particles researchgate.net. Studies on palladium nanoparticles immobilized on macroporous ion-exchange resins, including a Dowex this compound resin, have shown that these catalysts can be recycled multiple times without significant loss of reactivity in Suzuki-Miyaura reactions researchgate.net. The regeneration process for these catalysts would typically involve simple filtration and washing steps to recover the solid catalyst for reuse.

The efficiency of regeneration is crucial for the economic viability of using resin-supported catalysts. Factors influencing regeneration efficiency include the concentration and type of regenerant, flow rate, temperature, and contact time mpei.ac.ruindotrading.commembron.hucarbotecnia.info. Uniform particle size resins like the DOWEX this compound series are reported to exhibit improved regeneration efficiency compared to conventional polydispersed resins concordtech.com.twindotrading.comindotrading.comscribd.comkdyholdings.com.

Deflazacort: Pharmaceutical Chemistry Associated with Marathon Pharmaceuticals

Synthesis and Structural Elucidation

The synthesis of deflazacort (B1670188) involves the construction of its complex steroidal structure, which includes an oxazoline (B21484) ring fused to the D-ring of the pregnane (B1235032) core and an acetate (B1210297) group at the C21 position. wikipedia.orgdrugs.com

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis for deflazacort synthesis typically involves disconnecting the oxazoline ring and the C21 acetate group to reveal key steroidal intermediates. One approach initiates the synthesis from a diene through a 14-step chemical process. Another method utilizes 17-α-hydroxy progesterone (B1679170) as a starting material, which undergoes fermentation followed by a series of reactions including bromination, epoxidation, azidation, esterification, cyclization, hydrolysis, protection, reduction, oxidation, and halogenation to yield deflazacort. google.com

A different synthetic route begins with 9-bromotriene acetate, enabling the introduction of the required C21 functionalization early in the synthesis. nih.govresearchgate.net This avoids the need to install the acetylated 21-hydroxyl function in a later stage, which is common in the synthesis of other oxazoline-containing steroids. nih.gov Key intermediates in various synthetic pathways include epoxide derivatives and hydrazone intermediates. nih.govresearchgate.net The formation of the oxazoline ring typically involves the cyclization of a precursor molecule with appropriate functional groups at the C16 and C17 positions. nih.gov

Stereoselective Synthesis Methodologies

Stereoselective synthesis is crucial in the preparation of deflazacort due to the presence of multiple chiral centers in its steroidal structure. wikipedia.orgdrugs.com Methods employed focus on achieving specific stereochemical outcomes, particularly at the C11, C16, and C17 positions. wikipedia.orgdrugs.com One reported synthetic strategy involves regio- and stereoselective functionalization of the C16 and C17 positions of a starting material like 9-bromotriene acetate. nih.govresearchgate.net The epoxidation of double bonds at the C16-C17 positions has been studied as an initial step in the synthesis, followed by further elaboration to form the oxazoline moiety. nih.gov Stereoselective transformations in the D-ring of the steroid skeleton are often a focus due to its densely substituted and sterically shielded nature. acs.org

Advanced Characterization of Synthetic Products

Characterization of synthetic deflazacort and its intermediates employs various analytical techniques to confirm their structure, purity, and stereochemistry. High-Performance Liquid Chromatography (HPLC) is a common method for the quantitative determination of deflazacort in pharmaceutical formulations and for assessing purity. scielo.brresearchgate.netdda.gov.npijaresm.com Spectrophotometric methods, including UV and colorimetric analysis, have also been developed and validated for deflazacort determination. scielo.brresearchgate.net UV detection is typically performed at 244 nm. scielo.brresearchgate.net Liquid Chromatography-Mass Spectrometry (LC/MS) is utilized for the quantification of deflazacort in biological fluids, offering sensitivity for pharmacokinetic studies. nih.gov Solid-state NMR measurements can be used to determine the correlation between the structure and dynamics of deflazacort. acs.org

Prodrug Chemistry and Biotransformation Pathways

Deflazacort functions as a prodrug, meaning it is administered in an inactive form and subsequently converted to its pharmacologically active metabolite within the body. wikipedia.orgtcichemicals.comguidechem.comnih.govfda.govguidetopharmacology.org

Design Principles of Deflazacort as a Prodrug

The design of deflazacort as a prodrug involves the incorporation of a labile group that can be easily cleaved in vivo to release the active compound. In the case of deflazacort, the 21-acetate group serves this purpose. wikipedia.orgtcichemicals.comguidechem.comnih.govfda.govguidetopharmacology.org This prodrug strategy can offer advantages such as improved absorption, distribution, metabolism, and excretion properties compared to the active metabolite. orientjchem.org Carrier-linked prodrugs, like deflazacort, involve the attachment of an active medicine to a transporter group, which is typically removed by hydrolysis to generate the parent drug. orientjchem.org

Enzymatic Hydrolysis and Metabolic Activation to 21-Desacetyldeflazacort

Following oral administration, deflazacort undergoes rapid enzymatic hydrolysis, primarily by plasma esterases. guidechem.comnih.govfda.govdrugbank.comchemicalbook.commims.comdrugs.commedchemexpress.com This hydrolysis cleaves the acetate group at the C21 position, resulting in the formation of the active metabolite, 21-desacetyldeflazacort (also referred to as 21-desDFZ or D 21-OH). guidechem.comnih.govfda.govguidetopharmacology.orgdrugbank.comchemicalbook.commims.comdrugs.commedchemexpress.com This metabolic conversion is essential for deflazacort to exert its pharmacological effects, as 21-desacetyldeflazacort is the species that binds to the glucocorticoid receptor. wikipedia.orgguidechem.comnih.govfda.govguidetopharmacology.org

21-desacetyldeflazacort is subsequently metabolized further, primarily by the cytochrome P450 enzyme CYP3A4, into several inactive metabolites, including 6β-hydroxy-21-desacetyl deflazacort. guidechem.comnih.govfda.govdrugs.comdrugbank.comrxlist.com The metabolic clearance of corticosteroids like deflazacort can be influenced by thyroid status, with decreased clearance in hypothyroid patients and increased clearance in hyperthyroid patients. guidechem.comnih.govdrugs.com

Structure-Metabolism Relationships

Deflazacort (C₂₅H₃₁NO₆, molecular weight 441.52) is characterized by a unique oxazoline ring in its structure, differentiating it from prednisolone (B192156). impactfactor.orgelsevier.esresearchgate.netwikipedia.orgnih.gov Following oral administration, deflazacort is readily absorbed and undergoes rapid deacetylation at the C-21 position by plasma esterases. drugbank.comnih.govfda.govdrugs.come-lactancia.orgnih.gov This metabolic step converts the inactive prodrug into the active metabolite, 21-desacetyldeflazacort. drugbank.comnih.govwikipedia.orgfda.govdrugs.com

The active metabolite, 21-desacetyldeflazacort, is subsequently metabolized further, primarily by the cytochrome P450 enzyme CYP3A4, into inactive products. drugbank.comnih.govfda.govdrugs.com One identified inactive metabolite is deflazacort 6-beta-OH (6β-hydroxy-21-desacetyl deflazacort). drugbank.comnih.govfda.govdrugs.comtaylorandfrancis.com Metabolism of 21-desacetyldeflazacort is extensive. drugbank.comnih.gov

Elimination of deflazacort and its metabolites occurs primarily through the kidneys, accounting for approximately 70% of the administered dose, with the remaining 30% excreted in feces. drugbank.comnih.govwikipedia.orge-lactancia.orgtaylorandfrancis.com Elimination is largely complete within 24 hours post-dose. drugbank.comnih.gov Approximately 18% of the eliminated drug in urine is accounted for by 21-desacetyldeflazacort. drugbank.comnih.gove-lactancia.orgtaylorandfrancis.com

Molecular Pharmacology and Receptor Interactions

Deflazacort's pharmacological effects are mediated by its active metabolite, 21-desacetyldeflazacort, which acts as an agonist at the glucocorticoid receptor (GR). drugbank.comnih.govwikipedia.orgdrugs.com

Binding Affinity and Specificity to Glucocorticoid Receptors

The active metabolite, 21-desacetyldeflazacort, exhibits high binding affinity to tissue glucocorticoid receptors. researchgate.net It displaces [³H]dexamethasone from cytosol receptor sites in various tissues in vitro. researchgate.net While some studies suggest it may be less active than prednisolone in its direct binding to GR, 21-desacetyldeflazacort appears to stabilize the resulting steroid-receptor complex more effectively in certain tissues. researchgate.net

Compared to other corticosteroids like prednisone/prednisolone, deflazacort has lower lipid solubility. nih.gov The protein binding of 21-desacetyldeflazacort is approximately 40%. drugbank.comfda.govdrugs.come-lactancia.orgnih.govtaylorandfrancis.com It has no affinity for corticosteroid-binding globulin (transcortin), binding instead to plasma proteins and blood cells. e-lactancia.orgnih.govtaylorandfrancis.com This lower lipid solubility may contribute to its reduced ability to cross the blood-brain barrier compared to prednisone. nih.govresearchgate.netnih.gov

Deflazacort has shown increased specificity for the GR, with reduced or absent effects on the mineralocorticoid receptor (MR) compared to some other glucocorticoids like prednisolone, which can act as a dual MR/GR agonist. researchgate.netlife-science-alliance.org Studies have indicated that deflazacort has little to no affinity for the human mineralocorticoid receptor, and its active metabolite shows low transactivation at this receptor. nih.govlife-science-alliance.org

Downstream Molecular Signaling Pathways Activated by Receptor Binding

Upon binding of 21-desacetyldeflazacort to the cytoplasmic GR, the receptor undergoes a conformational change, allowing it to translocate into the nucleus. patsnap.comannals.orgcentaurpharma.com In the nucleus, the ligand-receptor complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. patsnap.comannals.orgcentaurpharma.comnih.gov This interaction modulates gene transcription, leading to the regulation of protein synthesis and ultimately exerting anti-inflammatory and immunosuppressive effects. patsnap.comcentaurpharma.com

Glucocorticoids, including deflazacort's active metabolite, influence gene expression through several mechanisms. One key mechanism involves the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1. patsnap.comnih.govmdpi.comwjgnet.com The GR-ligand complex can physically interact with these factors or induce the expression of proteins that inhibit them, such as lipocortin-1 (annexin 1) and IκBα. patsnap.commdpi.comwjgnet.comutas.edu.au This transrepression is thought to be responsible for a significant portion of the anti-inflammatory actions of glucocorticoids. wjgnet.com

Another mechanism involves the direct binding of the GR-ligand complex to GREs, leading to the transactivation (upregulation) of anti-inflammatory genes. nih.govmdpi.comutas.edu.au Examples of genes that can be upregulated include those for lipocortin-1, MAPK-1, GILZ, and tristetraprolin (TTP). patsnap.commdpi.com This GRE-mediated transactivation is generally associated with some of the adverse effects of corticosteroid therapy. nih.gov

Studies investigating the effects of deflazacort on downstream signaling pathways in the context of Duchenne muscular dystrophy have shown effects on various genes and proteins involved in inflammation, muscle metabolism, and growth factors. While some studies have looked at the expression of genes involved in glucocorticoid signaling pathways like ANXA1, FKBP5, NR3C1, and PTGS2, they did not find significant changes at the gene expression level in response to deflazacort treatment in DMD patients, suggesting that the positive action might not solely relate to direct glucocorticoid signaling itself in this context. nih.gov However, other research indicates that deflazacort, like other glucocorticoids, can affect pathways related to muscle atrophy, such as the ubiquitin proteasome system and the expression of atrogenes like MURF-1 and Atrogin-1, although deflazacort may have a milder effect on the expression of these atrogenes compared to other glucocorticoids. mdpi.com Deflazacort has also been shown to influence the expression of genes involved in the Myostatin/Smad2/3 pathway. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Glucocorticoid Agonism

While the provided search results discuss the binding affinity and potency of deflazacort and its active metabolite relative to other glucocorticoids, detailed quantitative structure-activity relationship (QSAR) studies specifically for deflazacort's glucocorticoid agonism were not extensively highlighted. The structural differences, such as the methyl-oxazoline ring in deflazacort compared to prednisolone, are noted as influencing its pharmacological properties and side effect profile. elsevier.es The relative potency of deflazacort compared to prednisolone has been estimated in various clinical studies, with ratios typically ranging from 0.69 to 0.89, meaning 6 mg of deflazacort is approximately equivalent in anti-inflammatory potency to 5 mg of prednisolone or prednisone. wikipedia.orge-lactancia.orgnih.govclinexprheumatol.org However, the therapeutic dosage ratio can vary depending on the specific disease being treated. nih.govclinexprheumatol.org

Derivatization and Analogue Synthesis for Mechanistic Probes

The synthesis of derivatives and analogues of deflazacort is a relevant area for developing mechanistic probes to better understand its biological activity, metabolism, and interaction with its targets.

Synthesis of Isotopic Analogs for Mechanistic Studies

Isotopically labeled compounds, such as those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are valuable tools in mechanistic studies, particularly in drug metabolism and pharmacokinetics (DMPK) research and for quantitative analysis using mass spectrometry. medchemexpress.commedchemexpress.com

The synthesis of isotopically labeled deflazacort allows researchers to trace the compound and its metabolites within biological systems, providing insights into absorption, distribution, metabolism, and excretion pathways. For example, deuterium-labeled deflazacort (Deflazacort-d₅) is available and used for research purposes. medchemexpress.commedchemexpress.comsimsonpharma.com These labeled analogues have the same chemical properties as the unlabeled compound but can be distinguished using mass spectrometry, enabling precise quantification and metabolic profiling. medchemexpress.com

Development of Fluorescent Probes for Receptor Binding Assays

Receptor binding assays are fundamental in characterizing the interaction between ligands and their target receptors. For glucocorticoid receptors, fluorescence-based techniques, particularly fluorescence polarization (FP), have been employed to study ligand binding dynamics ucsd.edupnas.orgpnas.orgceltarys.comrsc.orggoogle.com. These assays often utilize fluorescently labeled glucocorticoids as probes that compete with test compounds for binding to the receptor ucsd.edupnas.orgpnas.org.

Commercially available kits for glucocorticoid receptor competitor assays utilize fluorescently labeled glucocorticoids such as Fluormone GS Red and Fluormone GS1 ucsd.edu. In these assays, purified recombinant human full-length glucocorticoid receptor or cell lysate containing the receptor is incubated with a fluorescent probe in the presence or absence of a test compound ucsd.edu. The fluorescence polarization of the mixture is then measured ucsd.edu. A decrease in fluorescence polarization indicates that the test compound is displacing the fluorescent probe from the receptor ucsd.edu.

Studies investigating the binding of corticosteroids, including the active metabolite of deflazacort (C21-desacetyl deflazacort), to the glucocorticoid receptor have utilized fluorescence-labeled dexamethasone (B1670325) in FP-based competitive assays pnas.orgpnas.org. These studies have shown that C21-desacetyl deflazacort binds directly to the ancestral glucocorticoid receptor ligand binding domain (AncGR2 LBD) with high affinity, exhibiting a Ki value in the nanomolar range pnas.orgpnas.org. For example, one study reported a Ki of 41 nM for C21-desacetyl deflazacort binding to AncGR2 LBD, which was marginally tighter than prednisolone (Ki = 28 nM) and had higher affinity than vamorolone (B1682149) (Ki = 156 nM) pnas.orgpnas.org.

The use of fluorescent probes and FP assays provides a sensitive and quantitative method to assess the binding affinity of deflazacort's active metabolite and other compounds to the glucocorticoid receptor, facilitating the characterization of ligand-receptor interactions.

Structure-Activity Relationship Studies for Modified Deflazacort Scaffolds

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to a chemical scaffold influence its biological activity and pharmacological properties researchgate.netopen.edu. Deflazacort, as an oxazoline derivative of prednisolone, represents a modified steroid scaffold nih.govnih.govnih.gov. Comparing the structures of deflazacort's active metabolite (C21-desacetyl deflazacort) and prednisolone reveals key differences, particularly in the D-ring pnas.orgpnas.org. C21-desacetyl deflazacort features a 2-methyl-2-oxazoline (B73545) ring at the C17 position, replacing the hydroxyl group present in prednisolone pnas.orgpnas.org.

These structural variations contribute to the distinct pharmacological profiles observed between deflazacort and other glucocorticoids like prednisolone nih.govnih.gov. SAR studies on glucocorticoid receptor agonists aim to identify structural features that confer potent receptor binding and desired functional outcomes, such as dissociated agonism where anti-inflammatory effects are retained while minimizing undesirable side effects mediated through transactivation pathways researchgate.net.

Chemistry of Formulated Marathon Agricultural Products E.g., Fertilizers

Component Chemistry and Nutrient Forms

The efficacy of a formulated fertilizer product like "Marathon" is fundamentally linked to the chemical nature and forms of the nutrients it contains. These formulations typically provide macronutrients such as nitrogen (N), phosphorus (P), and potassium (K), as well as various micronutrients.

Chemical Nature of Nitrogen, Phosphorus, Potassium, and Micronutrient Sources

Nitrogen is a primary nutrient in most fertilizers. Common chemical forms of nitrogen include urea (B33335) (CO(NH₂)₂), ammonium (B1175870) nitrate (B79036) (NH₄NO₃), ammonium sulfate (B86663) ((NH₄)₂SO₄), and calcium nitrate (Ca(NO₃)₂). Urea is an amide fertilizer, while ammonium sulfate and ammonium chloride are ammoniacal forms. Sodium nitrate, calcium nitrate, and potassium nitrate are examples of nitrate fertilizers. Ammonium nitrate, calcium ammonium nitrate, and ammonium sulfate nitrate contain both ammoniacal and nitrate forms of nitrogen. Urea-ammonium nitrate (UAN) solutions, a popular fluid nitrogen fertilizer, are mixtures of urea and ammonium nitrate in water, typically containing 28% to 32% nitrogen. UAN solutions provide nitrogen in three forms: urea, ammonium (NH₄⁺), and nitrate (NO₃⁻). cropnutrition.comcfindustries.comsimplotgrowersolutions.comariyancorp.commade-in-china.compioneer.com The nitrate portion is immediately available for plant uptake. The ammonium fraction can also be directly assimilated by most plants but is rapidly converted to nitrate by soil bacteria. cropnutrition.com Soil enzymes hydrolyze the urea portion to form ammonium, which subsequently transforms into nitrate under most soil conditions. cropnutrition.com

Phosphorus is often supplied in fertilizers in the form of phosphates. Rock phosphate (B84403) is a primary raw material for manufacturing most commercial phosphate fertilizers. umn.edu Phosphoric acid, produced by treating rock phosphate with acid, is a key intermediate. umn.edufertilizercanada.ca Common phosphorus fertilizers include monoammonium phosphate (MAP, NH₄H₂PO₄) and diammonium phosphate (DAP, (NH₄)₂HPO₄). umn.edufertilizercanada.ca In these fertilizers, phosphorus is primarily in the orthophosphate form, which is plant-available. umn.edufertilizercanada.ca Polyphosphates, formed by heating orthophosphoric acid, are also used and revert to orthophosphates in the soil. umn.edu The terms phosphorus (P) and phosphate (P₂O₅) are often used interchangeably in fertilizer science, with P₂O₅ referring to the oxide form used for expressing nutrient content. eurofins-agro.com Plant-available forms of phosphorus in soil near neutral pH are typically H₂PO₄⁻ and HPO₄²⁻. nutrien-ekonomics.com

Potassium fertilizers provide potassium in an absorbed form (K⁺). tnau.ac.in The most common types are potassium chloride (KCl), also known as muriate of potash (MOP), and potassium sulfate (K₂SO₄), or sulfate of potash (SOP). tnau.ac.innutrien-ekonomics.comcropnutrition.comteagasc.ie Both are water-soluble and readily available to plants. tnau.ac.innutrien-ekonomics.com Potassium chloride typically contains around 60% K₂O, while potassium sulfate contains about 48-50% K₂O. tnau.ac.innutrien-ekonomics.com Potassium sulfate is often preferred for certain crops where quality is important, such as tobacco and potato, due to its lower chloride content compared to potassium chloride. tnau.ac.innutrien-ekonomics.com Potassium sulfate also provides sulfur, an essential plant nutrient. cropnutrition.comteagasc.ie

Micronutrients, such as zinc (Zn), copper (Cu), iron (Fe), manganese (Mn), and boron (B), are essential for plant growth in smaller quantities. These are supplied in various chemical forms, including sulfates, oxides, and chelates. saskatchewan.caunl.eduandersonscanada.comawvater.com.au Sulfates, such as zinc sulfate (ZnSO₄), are water-soluble and readily plant-available. saskatchewan.caandersonscanada.com Oxides, like zinc oxide (ZnO), are generally less soluble and their availability depends on particle size and soil conditions. saskatchewan.caandersonscanada.com Chelates involve a micronutrient cation bound within a ring-like organic structure, such as EDTA. saskatchewan.caunl.eduandersonscanada.comrenutrients.com.au This chelated structure protects the micronutrient from reacting with soil components, keeping it in a plant-available form for longer. saskatchewan.caunl.eduandersonscanada.comrenutrients.com.au

Role of Organic and Mineral Fractions in Formulation

Formulations may include both organic and mineral fractions, each contributing to nutrient supply and soil health. Mineral fertilizers provide readily available nutrients in inorganic forms. Organic fractions, derived from materials like manure, peat, or plant residues, contribute nutrients as they decompose through microbial activity in the soil. mdpi.comresearchgate.net This decomposition process gradually releases mineral nutrients, providing a slow-release component to the formulation. researchgate.net Organic matter also improves soil physical, chemical, and biological properties, enhancing nutrient retention and availability. mdpi.comresearchgate.netscielo.br The combination of organic and mineral components can lead to increased soil organic carbon content and improved soil structure. mdpi.comscielo.brscielo.br

Stabilizing Agents and Additives Chemistry

Stabilizing agents and other additives are incorporated into fertilizer formulations for various purposes, including maintaining product homogeneity, preventing nutrient loss, and improving handling characteristics. In liquid or suspension fertilizers, stabilizing agents like bentonite (B74815) or organic substances such as starch or sorbitol are used to prevent settling of solid particles by increasing viscosity and gel strength. icm.edu.plmdpi.com Clay minerals, particularly from the smectite group like attapulgites and bentonites, are commonly used stabilizers in fertilizer suspensions due to their ability to absorb cations and form thixotropic gels. mdpi.com

Nitrogen stabilizers are additives used with nitrogen fertilizers to reduce losses through processes like nitrification and volatilization. pioneer.com Nitrification inhibitors, such as nitrapyrin (B159567) and dicyandiamide (B1669379) (DCD), slow the conversion of ammonium to nitrate by inhibiting the activity of soil bacteria. pioneer.com This helps to keep nitrogen in the less mobile ammonium form, reducing leaching potential. pioneer.com Urease inhibitors can also be used to slow the hydrolysis of urea, reducing ammonia (B1221849) volatilization.

Other additives may include granulating aids, anti-caking agents, and colorants, each with specific chemical properties that contribute to the physical and handling characteristics of the final product.

Controlled-Release Mechanisms and Soil Interactions

Controlled-release fertilizers (CRFs) are designed to release nutrients over an extended period, synchronizing nutrient availability with plant demand and minimizing losses. This controlled release is achieved through various chemical and physical mechanisms.

Chemical Mechanisms of Multi-Stage Nutrient Release

The release of nutrients from CRFs often follows a multi-stage process. A widely accepted mechanism for coated fertilizers is the multi-stage diffusion model. researchgate.netbioticapublications.comsyfert.netinternational-agrophysics.org According to this model, water penetrates the coating and dissolves the fertilizer core. researchgate.netbioticapublications.comsyfert.netinternational-agrophysics.org The dissolution of the fertilizer creates an osmotic pressure inside the granule. researchgate.netbioticapublications.comsyfert.netinternational-agrophysics.org This pressure can cause the coating to swell. researchgate.netsyfert.netresearchgate.net Nutrient release can then occur through diffusion across the swollen, semi-permeable coating. researchgate.netsyfert.netresearchgate.netresearchgate.net The rate of diffusion is influenced by factors such as temperature, moisture, coating thickness, and the chemical properties of the coating and the fertilizer. international-agrophysics.orgresearchgate.netneptjournal.combibliotekanauki.pl

In some cases, if the internal osmotic pressure exceeds the strength of the coating, the coating may rupture, leading to a rapid release of the remaining nutrients, sometimes referred to as the "failure mechanism" or "catastrophic release." researchgate.netbioticapublications.comsyfert.netinternational-agrophysics.org However, polymer coatings are typically designed to release nutrients primarily through diffusion, providing a more controlled and gradual release. bioticapublications.cominternational-agrophysics.orgresearchgate.net

For fertilizers containing different nutrient forms or layers, a multi-stage release can also refer to the sequential availability of these different forms. For example, UAN solutions provide immediate nitrate, followed by ammonium converted from nitrate, and then ammonium converted from urea. simplotgrowersolutions.com In multi-layer coated fertilizers, different layers can be designed to dissolve or release nutrients at different rates, providing a programmed nutrient supply over time. silvafennica.fi

Polymer-Coating Chemistry for Controlled Release

Polymer coatings are a common method for creating controlled-release fertilizers. These coatings act as a barrier that regulates the rate of water penetration and nutrient diffusion. researchgate.netneptjournal.commdpi.comufl.edu The chemistry of the polymer coating is crucial in determining the release characteristics. Various polymers are used, including polyolefins, polyurethanes, and other synthetic resins. syfert.netresearchgate.netask-chemicals.comsanyochemicalamerica.comnih.govsyfert.net

Polyurethane coatings, often based on a two-component system of a polyol and an isocyanate, are used to create a shell around fertilizer granules. ask-chemicals.comsanyochemicalamerica.com These coatings can be applied at ambient or moderate temperatures. ask-chemicals.comsanyochemicalamerica.com Water penetrates the polymer coating, dissolving the nutrients inside the granule. ask-chemicals.com The dissolved nutrients then diffuse through the polymer matrix to the soil. syfert.netresearchgate.netresearchgate.netask-chemicals.com The rate of nutrient release is controlled by the thickness and permeability of the polymer layer, as well as environmental factors like temperature and moisture. international-agrophysics.orgresearchgate.netneptjournal.combibliotekanauki.plask-chemicals.comicl-growingsolutions.com Thicker coatings generally result in slower nutrient release. ask-chemicals.comicl-growingsolutions.com

Some polymer coatings are designed to be biodegradable, addressing concerns about the accumulation of plastic residues in the soil. syfert.netnih.govsyfert.net Natural polymers and materials are also being explored and used as coating materials. nih.govsyfert.netchemrestech.comacs.org

The coating process typically involves applying the polymer material to fertilizer granules in equipment such as drum mixers. ask-chemicals.comsanyochemicalamerica.comchemrestech.com The curing of the polymer coating can involve chemical reactions, such as polyaddition catalyzed by amines in the case of some polyurethane systems. ask-chemicals.com The goal is to create a uniform, durable coating that provides predictable nutrient release over the desired period. international-agrophysics.orgask-chemicals.com

Interactions with Soil Colloids and Soil Organic Matter

The chemical components of agricultural formulations interact significantly with soil colloids and soil organic matter. Soil colloids, including clay minerals and organic matter, possess electrical charges that attract and retain ions fiveable.meagriwiseway.comaec.edu.inscribd.comslideshare.net.

Fertilizer ions, such as ammonium (NH₄⁺), potassium (K⁺), nitrate (NO₃⁻), and phosphate (PO₄³⁻), interact with these charged surfaces. Cations like NH₄⁺ and K⁺ are attracted to negatively charged sites on clay minerals and organic matter through electrostatic forces and van der Waals forces aec.edu.in. This adsorption is a key mechanism for nutrient retention in soil, preventing leaching agriwiseway.comaec.edu.inscribd.com.

Soil organic matter is a primary sorptive medium for organic chemicals, including pesticides like Imidacloprid (B1192907) tandfonline.comresearchgate.netnih.gov. The degree of sorption is often correlated with the soil's organic matter content tandfonline.comresearchgate.netnih.gov. This interaction can influence the mobility, bioavailability, and degradation of the compound in the soil environment tandfonline.comamazon.comacs.org. Organic matter also contributes to the cation exchange capacity of the soil agriwiseway.comslideshare.net.

Interactions with soil colloids and organic matter can be influenced by soil pH, ionic strength, and the presence of competing ions fiveable.meagriwiseway.com. For example, excessive use of acidifying fertilizers can lower soil pH, altering colloid surface charge and nutrient adsorption fiveable.me.

Ion Exchange and Adsorption Phenomena in Soil

Ion exchange is a reversible process fundamental to soil chemistry, involving the exchange of cations and anions between the soil solid phase (colloids) and the soil solution agriwiseway.comaec.edu.inscribd.comslideshare.net. Cation exchange is particularly significant in most soils due to the net negative charge of clay minerals and organic matter agriwiseway.comaec.edu.inscribd.com. Cations from fertilizer formulations, such as Ca²⁺, Mg²⁺, K⁺, and NH₄⁺, can displace other cations adsorbed on exchange sites agriwiseway.comaec.edu.in. The Cation Exchange Capacity (CEC) of a soil, largely determined by its clay and organic matter content, quantifies its ability to retain exchangeable cations, influencing nutrient retention and availability agriwiseway.comaec.edu.inscribd.comslideshare.net.

Anion exchange also occurs, primarily on positively charged surfaces of iron and aluminum oxides, particularly in acidic soils agriwiseway.com. Anions like nitrate (NO₃⁻) and phosphate (PO₄³⁻) can be adsorbed, though anion exchange capacity (AEC) is generally lower than CEC in many soils agriwiseway.comaec.edu.in. The adsorption of phosphate is a significant phenomenon, leading to phosphorus fixation mdpi.comejbps.comagronomyjournals.comslideshare.net.

Adsorption phenomena are not limited to nutrient ions. Organic molecules, including the active ingredients in pesticide formulations like Imidacloprid, can be adsorbed onto soil particles, primarily organic matter tandfonline.comresearchgate.netnih.govacs.org. This adsorption is a key process affecting their transport, leaching potential, and degradation in the soil tandfonline.comamazon.comacs.org. The strength of adsorption can vary depending on the chemical properties of the compound and the soil characteristics tandfonline.comacs.org.

Nutrient Transformation and Cycling in Agricultural Systems

Nutrient transformation and cycling are complex processes in agricultural systems, heavily influenced by biological, chemical, and physical factors biosisplatform.euberkeley.edu. The chemical forms of nutrients in applied fertilizers undergo various transformations in the soil, affecting their availability to plants and their potential for loss from the system biosisplatform.euberkeley.educropnutrition.comcornell.edu.

Nitrogen Transformation Pathways (e.g., Nitrification, Denitrification)

Nitrogen from fertilizers, often applied as ammonium (NH₄⁺) or urea, undergoes several key transformations in the soil nitrogen cycle cropnutrition.comcornell.eduflagstaff.cayoutube.com.

Mineralization: The conversion of organic nitrogen (in organic fertilizers or soil organic matter) to inorganic forms, primarily ammonium (NH₄⁺), by microorganisms biosisplatform.euberkeley.educornell.edu.

Nitrification: A two-step microbial process where ammonium (NH₄⁺) is oxidized to nitrite (B80452) (NO₂⁻) and then to nitrate (NO₃⁻) cropnutrition.comcornell.eduflagstaff.cayoutube.comdecode6.org. This process is carried out by nitrifying bacteria and requires aerobic conditions cropnutrition.comflagstaff.cayoutube.com. Nitrate is highly mobile in soil and is the primary form of nitrogen taken up by plants cropnutrition.comflagstaff.ca.

Immobilization: The uptake of inorganic nitrogen (NH₄⁺ and NO₃⁻) by soil microorganisms and their incorporation into microbial biomass cropnutrition.comcornell.eduyoutube.com. This process competes with plant uptake and temporarily removes nitrogen from the available pool cropnutrition.comyoutube.com.

Denitrification: The reduction of nitrate (NO₃⁻) to gaseous nitrogen forms (N₂, N₂O, NO) by facultative anaerobic bacteria under low oxygen conditions, often in waterlogged soils cropnutrition.comcornell.eduflagstaff.cayoutube.comosu.edu. This process leads to nitrogen loss from the soil to the atmosphere cropnutrition.comflagstaff.cayoutube.comosu.edu.

Volatilization: The loss of nitrogen as ammonia gas (NH₃), primarily from the hydrolysis of urea or the application of ammonium-based fertilizers on the soil surface, especially under high pH and warm temperatures cornell.eduflagstaff.cayoutube.comosu.edu.

These transformations dictate the form and location of nitrogen in the soil, significantly impacting its availability to crops and the risk of environmental losses through leaching and gaseous emissions cropnutrition.comflagstaff.cayoutube.com.

Phosphorus Fixation and Mobilization Chemistry

Phosphorus (P) chemistry in soil is dominated by fixation, which limits its availability to plants mdpi.comejbps.comagronomyjournals.comslideshare.netmsu.edu. When phosphorus fertilizers are added to soil, phosphate ions (H₂PO₄⁻ and HPO₄²⁻) react with various soil constituents to form less soluble compounds mdpi.comejbps.comagronomyjournals.comslideshare.net.

In acidic soils, phosphorus is primarily fixed by reaction with iron (Fe) and aluminum (Al) oxides and hydroxides, forming insoluble iron and aluminum phosphates mdpi.comejbps.comagronomyjournals.commsu.edu. In alkaline soils, phosphorus reacts with calcium (Ca) to form sparingly soluble calcium phosphates mdpi.comagronomyjournals.commsu.edu. Adsorption of phosphate ions onto the surfaces of clay minerals and metal oxides also contributes to fixation ejbps.comslideshare.net.

The extent of phosphorus fixation is influenced by soil pH, clay content, the presence of Fe and Al (in acidic soils) or Ca (in alkaline soils), and organic matter content ejbps.comagronomyjournals.com. The optimal pH range for phosphorus availability is generally between 6.0 and 7.0 in mineral soils mdpi.commsu.edu.

Mobilization of fixed phosphorus can occur through various processes, including dissolution of mineral phosphates, desorption from soil surfaces, and mineralization of organic phosphorus by microorganisms mdpi.comberkeley.edu. Organic amendments and substances like humic acids can also play a role in phosphorus mobilization by competing for adsorption sites or complexing metal cations redalyc.org.

Micronutrient Speciation and Bioavailability in Soil

Micronutrients (e.g., Fe, Mn, Zn, Cu, B, Cl, Mo) are essential for plant growth but are required in smaller quantities than macronutrients rsc.org. Their availability to plants (bioavailability) in soil is highly dependent on their chemical form, or speciation mdpi.com.

Micronutrient speciation is influenced by soil pH, redox potential, organic matter content, and the presence of other ions mdpi.com. For example, the availability of metal micronutrients like Fe, Mn, Zn, and Cu generally decreases as soil pH increases due to the formation of less soluble hydroxides and oxides mdpi.com. Under reducing conditions (low oxygen), the solubility and availability of Fe and Mn can increase mdpi.com.

Organic matter plays a crucial role in micronutrient speciation by forming soluble organic complexes (chelation) that can increase their mobility and availability, particularly for metal micronutrients mdpi.com. However, strong complexation can also reduce availability if the complexes are too stable or immobile.

Micronutrient deficiencies or toxicities can occur depending on soil conditions and the total concentration of the element. Understanding micronutrient speciation is vital for predicting their behavior in soil and developing effective fertilization strategies.

Analytical Chemistry for Quality Control and Environmental Monitoring

Analytical chemistry plays a critical role in ensuring the quality of agricultural formulations and monitoring their fate and impact in the environment azocleantech.comshimadzu.com.aucabidigitallibrary.org.

For quality control of fertilizer products, analytical methods are used to determine the concentration and chemical form of essential nutrients (N, P, K, secondary nutrients, and micronutrients) and to check for the presence of undesirable compounds azocleantech.comshimadzu.com.aucabidigitallibrary.orgslideshare.net. Techniques such as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectrophotometry (AAS) are commonly used for elemental analysis azocleantech.comshimadzu.com.auslideshare.net. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) may be used to determine specific chemical forms of nutrients or the presence of organic components shimadzu.com.aufertilizer.org.

Environmental monitoring involves analyzing soil, water, and sometimes air samples to assess the concentration and fate of agricultural chemicals, including nutrients and pesticides ysi.comeconatur.netnih.govprimoris-lab.bgepa.gov. Techniques for pesticide residue analysis in soil and water often involve extraction followed by highly sensitive and selective methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) ysi.comeconatur.netnih.govprimoris-lab.bgepa.gov. These methods can identify and quantify active ingredients like Imidacloprid and their degradation products econatur.netnih.govprimoris-lab.bgepa.gov.

Analytical chemistry provides the data necessary to evaluate the effectiveness of agricultural inputs, assess environmental risks, and ensure compliance with regulations.

Example Data Table: Typical Nutrient Ranges in Agricultural Fertilizers

NutrientTypical Range (%)Common Chemical Forms
Nitrogen10-40Urea, Ammonium Nitrate, Ammonium Sulfate, Ureaforms
Phosphorus (P₂O₅)5-30Monoammonium Phosphate, Diammonium Phosphate, Superphosphate
Potassium (K₂O)5-60Potassium Chloride, Potassium Sulfate, Potassium Nitrate

Note: These ranges are illustrative and can vary widely depending on the specific fertilizer product and formulation.

Example Data Table: Factors Influencing Imidacloprid Sorption in Soil

Soil PropertyInfluence on Imidacloprid SorptionReference
Organic Matter ContentPrimary factor, positive correlation tandfonline.comresearchgate.netnih.gov
Clay ContentLess significant than organic matter tandfonline.com
Soil pHCan influence depending on specific interactions-

Note: Imidacloprid sorption is predominantly influenced by soil organic matter content. tandfonline.comresearchgate.netnih.gov

Quantification of Nutrient Content in Formulations

The nutrient content in "this compound" fertilizer formulations is quantified based on the percentage of essential elements, typically expressed as N-P-K ratios (total nitrogen, available phosphate, and soluble potash) marathonsod.com. For example, specific "this compound" products are described with analyses such as 24-2-4, 7-0-21, 16-4-8, 7-13-9, 9-3-9, 10-0-15, and 5-0-27 agrovista.co.ukmarathonsod.comcollier-turf-care.co.ukcollier-turf-care.co.ukdesertenergy.aesiteone.comcartlow.comgreensouq.aecollier-turf-care.co.uk. These numbers represent the guaranteed minimum analysis of nitrogen (N), phosphorus pentoxide (P₂O₅), and potassium oxide (K₂O) by weight, respectively marathonsod.com. Some formulations also specify the percentage of other nutrients like magnesium oxide (MgO) and iron (Fe) collier-turf-care.co.ukcollier-turf-care.co.ukdesertenergy.aecartlow.comcollier-turf-care.co.uk.

Analytical methods for determining nutrient content in fertilizers generally involve techniques such as the Dumas method for nitrogen quantification, which involves the oxidation of nitrogen-containing compounds and subsequent detection of nitrogen gas gerhardt.de. Quantification of phosphorus and potassium typically involves other wet chemistry or spectroscopic methods. The precise percentage of each component in proprietary blends like "this compound" may be considered trade secrets sod.com.

Examples of stated nutrient contents for specific "this compound" formulations include:

Product NameN (%)P₂O₅ (%)K₂O (%)Other NutrientsSource
This compound Lawn Food2424Not specified marathonsod.com
This compound Sport Autumn7021Sulphur, Iron, Trace Elements agrovista.co.uk
This compound Sport Spring1648Sulphur, Iron, Trace Elements agrovista.co.uk
This compound Sport (General)7139Organic Matter (62%) greensouq.ae
This compound ALGAE Sport71393.6% MgO, 0.5% Fe, 0.3% Mn, Algae Extracts collier-turf-care.co.uk
This compound ALGAE Sport16482% MgO, 0.3% Fe, Algae Extracts collier-turf-care.co.ukcartlow.com
This compound ALGAE Sport9392.2% MgO, 0.6% Fe, Algae Extracts collier-turf-care.co.uk
This compound ALGAE Golf10015Algae Extracts collier-turf-care.co.uk
This compound Golf50272% MgO, 1% Fe desertenergy.ae

Determination of Release Rates under Controlled Conditions

The defining characteristic of "this compound" fertilizers is their extended or slow-release nature agrovista.co.ukshadesofgreenlawncare.comcropaia.combestagro.com.my. This controlled release of nutrients is achieved through various mechanisms, which can include the use of organic matrices, coatings, or the inherent low solubility of the nutrient compounds within the formulation agrovista.co.ukolmix.comcropaia.combestagro.com.mymdpi.comusf.edu.

Studies on nutrient release rates from slow and controlled-release fertilizers are typically conducted under controlled laboratory conditions, such as soil or water incubation at specific temperatures revistapolimeros.org.brplantgrower.org. The release kinetics can be determined by monitoring the concentration of nutrients in the surrounding medium over time revistapolimeros.org.brureaknowhow.com. Mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas models, are often used to describe and predict the nutrient release profiles mdpi.comrevistapolimeros.org.brureaknowhow.comnih.gov.

The release rate of slow-release fertilizers can be influenced by environmental factors such as soil temperature, moisture, and microbial activity cropaia.combestagro.com.myureaknowhow.com. Controlled-release fertilizers, particularly those with coatings, tend to have more predictable release patterns that are less dependent on microbial activity and more influenced by temperature and the properties of the coating material cropaia.complantgrower.org. "this compound" products are described as having a "sequential release of nutrients" facilitated by patented technologies like XSER®, which contributes to their longevity of 8-12 weeks or 2-4 months depending on the specific formulation agrovista.co.ukcollier-turf-care.co.ukcollier-turf-care.co.ukolmix.comcollier-turf-care.co.uk. This indicates a controlled release mechanism designed to match plant nutrient uptake over time cropaia.comusf.edunih.gov.

While specific detailed research findings on the precise release rates of all "this compound" formulations under varying controlled conditions were not extensively available in the search results, the product descriptions consistently highlight the extended and steady nutrient release as a key feature agrovista.co.ukcollier-turf-care.co.ukcollier-turf-care.co.ukdesertenergy.aecollier-turf-care.co.ukolmix.comgreensouq.aecollier-turf-care.co.uk. For example, some formulations are stated to provide nutrient availability for 8-12 weeks or 12-14 weeks agrovista.co.ukcollier-turf-care.co.ukcollier-turf-care.co.ukcollier-turf-care.co.uk.

Environmental Monitoring of Nutrient Leaching and Runoff

The use of slow and controlled-release fertilizers like "this compound" is often promoted as a strategy to minimize environmental issues associated with nutrient leaching and runoff, which are common problems with highly soluble, quick-release fertilizers shadesofgreenlawncare.comcropaia.combestagro.com.mynih.govicl-growingsolutions.com. Nutrient runoff from agricultural lands, particularly of nitrogen and phosphorus, is a significant contributor to water pollution, leading to issues such as eutrophication, harmful algal blooms, and contamination of drinking water sources ndsu.edugreenpaperproducts.comgreentumble.com.

Environmental monitoring of nutrient leaching and runoff typically involves assessing the concentration of nutrients, such as nitrates and phosphates, in soil leachate and surface water bodies adjacent to fertilized areas ndsu.edugreentumble.com. Studies comparing different fertilizer types have shown that controlled-release fertilizers can significantly reduce nutrient losses compared to conventional fertilizers cropaia.comicl-growingsolutions.com. For instance, controlled-release fertilizers have been shown to reduce nitrogen losses from leaching and volatilization by a considerable percentage icl-growingsolutions.com.

The extended release mechanism of "this compound" fertilizers is designed to synchronize nutrient availability with plant uptake, thereby reducing the amount of excess nutrients in the soil that are susceptible to being lost through leaching and runoff, especially during rainfall or irrigation events shadesofgreenlawncare.comcropaia.com. The organic components and algae extracts in some "this compound" formulations may also play a role in improving soil health and nutrient retention, potentially further mitigating environmental impacts collier-turf-care.co.ukcollier-turf-care.co.ukcollier-turf-care.co.ukolmix.comgreensouq.aecollier-turf-care.co.uk.

While specific detailed environmental monitoring data directly related to nutrient leaching and runoff from areas treated with "this compound" brand fertilizers were not prominently featured in the search results, the general principles of slow and controlled-release fertilizers indicate a reduced risk of nutrient mobility in the environment compared to quick-release alternatives shadesofgreenlawncare.comcropaia.combestagro.com.mynih.govicl-growingsolutions.com. Effective nutrient management practices, including using appropriate fertilizer types, rates, timing, and placement, are crucial for minimizing environmental pollution usf.edu.

Compound Names and PubChem CIDs

Chemical Composition and Environmental Chemistry of Marathon Petroleum Products

Hydrocarbon Classification and Compositional Analysis

Petroleum is fundamentally a mixture of hydrocarbons, which are organic compounds consisting solely of carbon and hydrogen atoms. The composition can vary significantly depending on the source of the crude oil. These hydrocarbons are broadly classified into several types: alkanes (paraffins), cycloalkanes (naphthenes), aromatics, and to a lesser extent, alkenes (olefins) which are often formed during refining processes. farabi.universityuotechnology.edu.iqwikipedia.org In addition to hydrocarbons, crude oil and its fractions also contain heteroatom compounds, which include elements like sulfur, nitrogen, and oxygen, as well as trace amounts of metals such as vanadium and nickel. farabi.universityuotechnology.edu.iq

Analytical Techniques for Hydrocarbon Profiling (e.g., GC-MS, HPLC)

Characterizing the complex chemical composition of petroleum products requires sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two widely used methods for hydrocarbon profiling.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds in complex mixtures like petroleum hydrocarbons. isodetect.delabmanager.comwhoi.edugsm.org.my It works by separating the components of a sample based on their boiling points and interaction with a stationary phase in a gas chromatography column. isodetect.delabmanager.com The separated components then enter a mass spectrometer, which measures the mass-to-charge ratio of their ions, providing structural information that helps identify each compound. isodetect.delabmanager.comwhoi.edu GC-MS is particularly useful for detecting specific individual or group-specific petroleum hydrocarbons and evaluating changes in composition, such as those caused by biodegradation. isodetect.de

HPLC is another essential technique, particularly effective for analyzing less volatile or thermally labile components of petroleum that are not suitable for GC analysis. phmethods.nettandfonline.comuhplcs.com HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. phmethods.net Different modes of HPLC, such as reversed-phase HPLC and size-exclusion chromatography (SEC), are employed depending on the properties of the compounds being analyzed. phmethods.net HPLC is valuable for separating and quantifying various hydrocarbon classes, including aromatics and asphaltenes, and can also be used to detect heteroatom compounds like sulfur compounds. phmethods.nettandfonline.comuhplcs.comacs.org While HPLC is effective for hydrocarbon group type analysis, a potential drawback is the lack of a universal mass-sensitive detector and the possibility of incomplete separation between certain groups. acs.org Combining HPLC with techniques like GCxGC can improve the detailed characterization of complex hydrocarbon mixtures by prefractionating the sample. nih.gov

Characterization of Naphtha, Fuel Oil, and Natural Gasoline Components

Different petroleum products have distinct compositional profiles, which are determined by their boiling point ranges and the refining processes they undergo.

Naphtha is a volatile fraction of crude oil, typically boiling between 30 and 200 °C and consisting primarily of hydrocarbon molecules with 4 to 12 carbon atoms. mdpi.comchandra-asri.comresearchgate.net Its composition includes paraffins, iso-paraffins, naphthenes, and aromatics. mdpi.comchandra-asri.comresearchgate.net Naphtha produced from straight-run distillation generally has a lower olefin content compared to naphtha produced from cracking processes. researchgate.nettaylorfrancis.com The specific composition of naphtha, particularly its paraffin (B1166041) and naphthene content, is crucial as it influences its suitability as a feedstock for processes like steam cracking (for olefin production) or catalytic reforming (for increasing octane (B31449) number and producing aromatics). mdpi.comchandra-asri.comniscpr.res.in

Fuel oil , particularly heavy fuel oil (HFO), is a residual product from the distillation and cracking of petroleum. wikipedia.orgclu-in.org It is a complex mixture containing a wide range of hydrocarbons, including paraffins, cycloparaffins, aromatics, and olefins, with carbon numbers typically ranging from C7 to greater than C50. wikipedia.orgclu-in.org HFO also contains significant amounts of asphaltenes and heteroatom compounds containing sulfur, oxygen, and nitrogen. wikipedia.orgclu-in.orgejmse.ro The chemical composition of HFO is highly variable, often blended with lighter fuels to achieve desired viscosity and flow characteristics. wikipedia.org

Natural gasoline , also known as casinghead gasoline, is a type of natural gas liquid extracted during crude oil and natural gas production. ontosight.airbnenergy.com It is characterized by its high volatility and is primarily composed of pentanes (C5) and smaller amounts of heavier hydrocarbons like hexanes (C6) and heptanes (C7). rbnenergy.com These molecules are predominantly paraffinic. rbnenergy.com Natural gasoline is used as a blending component in motor gasoline production. ontosight.ai

Distribution of Alkanes, Alkenes, Aromatics, and Heteroatom Compounds

The distribution of different hydrocarbon classes varies across petroleum fractions. Crude oil primarily consists of alkanes (paraffins), cycloalkanes (naphthenes), and aromatics. farabi.universityuotechnology.edu.iq Alkenes (olefins) are generally not present in significant amounts in crude oil but are formed during refining processes like cracking. uotechnology.edu.iqwikipedia.org

Alkanes, with the general formula CnH2n+2, are saturated hydrocarbons with single bonds between carbon atoms. uotechnology.edu.iq They range from light gaseous molecules (C1-C4) to liquids (C5-C17) and solids (C18+) at standard conditions. piazza.com Cycloalkanes are saturated cyclic hydrocarbons with the general formula CnH2n. uotechnology.edu.iq Aromatics are cyclic hydrocarbons containing one or more benzene (B151609) rings. farabi.university

The relative proportions of these hydrocarbon types determine the properties and classification of crude oil (e.g., paraffinic, naphthenic, or asphaltic base). farabi.universityminia.edu.eg For instance, paraffinic crude oils have a high proportion of alkanes, while naphthenic crudes are richer in cycloalkanes. farabi.universityminia.edu.eg

Heteroatom compounds, containing elements other than carbon and hydrogen, are also present in petroleum. Sulfur compounds are common, often in the form of organosulfur compounds, and their concentration generally increases with the density of the crude oil. farabi.universitypiazza.com Nitrogen compounds are also found, particularly in heavier fractions and naphthas from cracking processes. farabi.universitytaylorfrancis.com Oxygen-containing compounds are typically present in heavier fractions. taylorfrancis.com Trace amounts of metals like vanadium and nickel can also be found, often bound in organometallic complexes. farabi.university

Petroleum Refining Chemistry and Transformation Processes

Petroleum refining involves a series of physical and chemical processes designed to separate crude oil into various fractions and transform less valuable components into more useful products. abuad.edu.ngbritannica.com

Distillation and Separation Chemistry

Distillation is the primary separation process in petroleum refining, separating crude oil into fractions based on differences in their boiling points. abuad.edu.ngbritannica.comsavemyexams.comwikipedia.org This process is carried out in a fractionating column, which has a temperature gradient, being hotter at the bottom and cooler at the top. savemyexams.comwikipedia.org Heated crude oil vaporizes and enters the column, where components condense at different levels according to their boiling ranges. savemyexams.comwikipedia.org Lighter, more volatile components with lower boiling points rise higher in the column before condensing, while heavier, less volatile components with higher boiling points condense lower down. savemyexams.comwikipedia.org This physical separation yields various fractions, including gases, naphtha, kerosene, diesel, and heavier fuel oils and residues. savemyexams.comsavemyexams.comcrownoil.co.uk While distillation separates components based on physical properties, other separation methods like solvent extraction can also be used, often based on molecular weight or polarity. abuad.edu.ng

Catalytic Cracking and Reforming Reactions

Beyond physical separation, chemical transformation processes are essential for optimizing the yield and quality of petroleum products. Catalytic cracking and reforming are two key conversion processes. britannica.comlibretexts.orgpurepathtech.com

Catalytic cracking is a process that breaks down larger, less valuable hydrocarbon molecules into smaller, more useful hydrocarbons, such as those found in gasoline and lighter fuels. wikipedia.orgsavemyexams.comlibretexts.orglibretexts.org Unlike thermal cracking which uses high temperatures and pressures, catalytic cracking utilizes catalysts, typically zeolites, to facilitate the breaking of carbon-carbon bonds at lower temperatures and pressures. wikipedia.orgsavemyexams.comlibretexts.orglibretexts.org This process proceeds through the formation of carbocations (positively charged hydrocarbon ions) on the catalyst surface, leading to the production of shorter, often branched-chain alkanes and alkenes. libretexts.orgpsu.edu Catalytic cracking is crucial for increasing the yield of gasoline and producing hydrocarbons with higher octane numbers. wikipedia.orgpsu.edu

Catalytic reforming is a process primarily used to increase the octane number of naphtha feedstocks and produce valuable aromatic hydrocarbons like benzene, toluene, and xylene (BTX). nsrp.vnpsu.eduyoutube.com This process transforms low-octane linear and cyclic hydrocarbons (paraffins and naphthenes) into high-octane branched alkanes (isoparaffins) and aromatics through various chemical reactions. nsrp.vnpsu.eduyoutube.com Key reactions in catalytic reforming include dehydrogenation of naphthenes to aromatics, dehydrocyclization of paraffins to aromatics, and isomerization of normal alkanes to iso-alkanes. psu.edu These reactions typically occur at high temperatures and in the presence of a catalyst, commonly platinum or platinum-based alloys. nsrp.vnpsu.edu Catalytic reforming also produces significant amounts of hydrogen as a byproduct, which is used in other refinery processes like hydrocracking and hydrodesulfurization. psu.eduyoutube.com

Marathon Petroleum, as a refining company, engages in these complex processes to produce a range of petroleum products, including gasoline, distillates, asphalt, and petrochemical feedstocks like propylene, benzene, toluene, and xylene. responsiblealpha.comannualreports.commpcheavyproducts.com

Hydrogenation and Desulfurization Chemistry

Hydrogenation is a critical process in petroleum refining that involves the addition of hydrogen to unsaturated hydrocarbons purepathtech.compsu.edu. This process is used to stabilize petroleum products by saturating unstable olefins and di-olefins, which can form gums that interfere with engine operation psu.edu. Hydrogenation is also important in upgrading heavy oils into lighter, more valuable products purepathtech.com. Catalysts, often precious metals like platinum or palladium, or nickel, are used to facilitate these reactions, typically at elevated temperatures and pressures wikipedia.orgpsu.edu.

Desulfurization, particularly hydrodesulfurization (HDS), is a widely used catalytic process to remove sulfur compounds from petroleum products purepathtech.comwikipedia.org. Sulfur compounds in fuels produce sulfur dioxide (SO₂) emissions upon combustion, contributing to air pollution and acid rain wikipedia.org. HDS involves reacting sulfur compounds with hydrogen in the presence of a catalyst (commonly cobalt and molybdenum on an alumina (B75360) base) at high temperatures and pressures to form hydrogen sulfide (B99878) (H₂S), which can then be removed wikipedia.orgscribd.comcsic.es. Removing sulfur also protects catalysts used in subsequent refining processes, such as catalytic reforming wikipedia.orgscribd.com. Other desulfurization methods include oxidative desulfurization purepathtech.comcsic.es.

Environmental Chemistry of Hydrocarbon Releases

When petroleum hydrocarbons are released into the environment through spills, leaks, or operational discharges, they undergo a series of physical, chemical, and biological changes collectively known as weathering tos.orgitopf.orgnoaa.govepa.gov. The extent and rate of weathering depend on factors such as the type of oil, the quantity spilled, and environmental conditions like temperature, wind, waves, and the presence of microorganisms itopf.orgepa.govencyclopedia.pub.

Dispersion and Emulsification Chemistry in Aquatic Environments

In aquatic environments, spilled oil can undergo dispersion and emulsification tos.orgitopf.orgepa.gov. Dispersion involves the breaking of the oil slick into smaller droplets that are distributed throughout the water column by wave action and turbulence epa.govlibretexts.org. This increases the surface area of the oil, which can enhance other weathering processes like dissolution and biodegradation mdpi.com.

Emulsification is the formation of a mixture of oil and water droplets itopf.orgepa.gov. Two types of emulsions can form: water-in-oil emulsions (mousse), where water droplets are dispersed in oil, and oil-in-water emulsions, where oil droplets are dispersed in water epa.gov. Water-in-oil emulsions are often more viscous and persistent, hindering cleanup efforts epa.govmdpi.com. The formation of emulsions is influenced by the oil's composition, particularly the presence of polar compounds that act as natural surfactants, and by wave action caister.comresearchgate.net. Chemical dispersants can be used to artificially promote the formation of oil-in-water emulsions, breaking up the surface slick and allowing for greater dilution and biodegradation of the oil in the water column libretexts.orgresearchgate.net.

Photochemical Oxidation and Biodegradation of Hydrocarbons

Photochemical oxidation occurs when hydrocarbons are exposed to sunlight, leading to chemical changes tos.orgencyclopedia.pubdss.go.thbioline.org.br. This process primarily affects aromatic hydrocarbons, converting them into more water-soluble, oxygenated compounds like alcohols, aldehydes, ketones, and acids dss.go.thbioline.org.br. While photooxidation can contribute to the breakdown of oil, it is generally considered a slower process than evaporation or dissolution, particularly for thicker oil slicks encyclopedia.pubresearchgate.net. However, recent research suggests it can be as important as biodegradation in some environments uu.nl.

Biodegradation is a crucial natural process where microorganisms, such as bacteria and fungi, metabolize hydrocarbons, breaking them down into simpler compounds like carbon dioxide and water epa.govencyclopedia.pubcaister.comjuniperpublishers.com. The rate and extent of biodegradation are influenced by the availability of oxygen and nutrients, temperature, and the specific types of microorganisms present encyclopedia.pubresearchgate.net. Different hydrocarbon compounds biodegrade at different rates; for instance, linear alkanes are generally more readily degraded than branched alkanes or polycyclic aromatic hydrocarbons (PAHs) researchgate.net. Biodegradation is often the primary long-term process for the removal of spilled oil from the environment itopf.orgencyclopedia.pub.

Chemical Weathering Processes of Petroleum Spills

Chemical weathering encompasses the various chemical transformations that alter the composition of spilled oil over time tos.orgnoaa.gov. These processes include oxidation (including photochemical oxidation), dissolution, and biodegradation itrcweb.orgtos.orgnoaa.govepa.gov. As lighter, more volatile, and more soluble compounds evaporate or dissolve, the remaining oil becomes enriched in heavier, more resistant compounds, such as asphaltenes and resins noaa.govusf.edufrontiersin.org. This change in composition affects the oil's physical properties, such as increasing its viscosity and density, and can lead to the formation of tar balls noaa.govepa.govusf.edu.

Fate and Transport of Volatile Organic Compounds (VOCs)

Volatile Organic Compounds (VOCs) are a significant fraction of petroleum products, particularly in lighter fuels like gasoline itrcweb.orgnih.gov. These compounds have high vapor pressures and low boiling points, causing them to readily evaporate into the atmosphere following a spill epa.govfrontiersin.org. Evaporation is often the most significant weathering process in the initial hours and days after a spill, especially for light oils epa.govencyclopedia.pub.

The fate and transport of VOCs in the environment are governed by processes such as volatilization, dispersion in the atmosphere, and potential dissolution in water frontiersin.orgnih.gov. In the subsurface, VOCs can migrate through soil pores in the vapor phase, potentially leading to vapor intrusion into buildings frontiersin.orgepa.gov. While evaporation removes VOCs from the spilled oil, reducing the toxicity of the remaining residue, the presence of VOCs in the atmosphere can pose inhalation risks nih.gov.

Representative Hydrocarbon Compounds Found in Petroleum and their PubChem CIDs

Computational and Theoretical Chemistry of Marathon Associated Compounds

Quantum Chemical Calculations for Structure and Reactivity

Quantum chemical calculations, primarily based on quantum mechanics, are powerful tools for investigating the electronic structure and reactivity of molecules. These methods solve the electronic Schrödinger equation to obtain information about the distribution of electrons within a molecule, which dictates its chemical behavior.

Electronic Structure Analysis of Active Moieties

Electronic structure analysis provides fundamental information about the distribution of electrons, charge density, and molecular orbitals within a compound. For active moieties within "Marathon"-associated compounds, such analysis can reveal key features influencing their interactions and reactivity.

For Imidacloprid (B1192907), Density Functional Theory (DFT) has been extensively used to study its electronic structure. Calculations have provided improved structural and electronic data, including its protonation state at various pH levels, charge distribution, and the characteristics of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netrsc.org. Knowledge of these electronic features is considered essential for understanding its mechanism of action, particularly its interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs), as well as its behavior in the environment researchgate.netrsc.org. Studies have investigated the molecular structures of Imidacloprid and its analogues using DFT and semiempirical quantum chemical methods to identify key structural features responsible for insecticidal activity, analyzing electronic parameters such as heat of formation, molecular electrostatic potential, reactivity Fukui indices, and HOMO/LUMO energies researchgate.netlew.ro. The computation's outcome supports experimental evidence regarding the importance of substituents and their positions on the heterocyclic rings for insecticidal activity researchgate.netlew.ro.

While specific detailed electronic structure analyses for Deflazacort (B1670188) were not prominently found in the search results, quantum chemical methods are generally applicable to corticosteroids to understand their electronic properties and how they relate to receptor binding and metabolic transformation.

For Epoxy Resins and Ion-Exchange Resins, which are polymeric materials, quantum chemical calculations are often applied to the repeating units or model compounds to understand the electronic structure of the functional groups involved in polymerization, cross-linking, or ion exchange. For instance, quantum chemical calculations have been used to study the adhesion and dissociation between epoxy resin and Si-containing molecules, analyzing the interactions based on a molecular model nih.gov.

Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for mapping out reaction pathways and identifying transition states, providing insights into the kinetics and mechanisms of chemical transformations.

For Imidacloprid, computational chemistry studies have been combined with experimental techniques like infrared multiple photon dissociation (IRMPD) spectroscopy to elucidate the structures of protonated Imidacloprid and its unimolecular decomposition products in the gas phase rsc.orgmun.ca. Computed IR spectra for predicted low-energy structures of protonated Imidacloprid and its fragmentation products (like protonated desnitrosoimidacloprid and protonated Imidacloprid urea) have shown good agreement with experimental IRMPD spectra, aiding in the understanding of fragmentation pathways rsc.orgmun.ca. Theoretical calculations have also been used to study the photolysis mechanism of Imidacloprid, suggesting that the photodissociation of NO₂ is a key initial step, followed by recombination with the Imidacloprid radical fragment acs.org.

In the context of Epoxy Resins, quantum mechanical approaches are considered necessary to accurately describe the breaking of covalent bonds during processes like mechanical fracture fau.eu. QM/MM approaches, combining quantum mechanics and molecular mechanics, are being developed to understand bond breaking at the molecular scale in epoxy resins fau.eu. Quantum chemical calculations have also contributed to studying the adhesion and dissociation mechanisms between epoxy resin and other molecules nih.gov.

For Ion-Exchange Resins, reactive force field molecular dynamics simulations (like ReaxFF) have been employed to investigate the detailed mechanisms of gasification of cationic ion exchange resin in supercritical water, providing insights into the decomposition pathways researchgate.net.

Spectroscopic Property Prediction and Interpretation

Computational methods can predict various spectroscopic properties, such as infrared (IR), Raman, and NMR spectra, which can then be compared with experimental data for structural validation and interpretation.

For Imidacloprid, state-of-the-art quantum level simulations have been used to predict the infrared and Raman spectra of its most stable conformer researchgate.net. Different DFT functionals (M06-2X and B3LYP) have been tested for predicting structural features and harmonic vibrational frequencies, with B3LYP showing better accuracy for frequency prediction researchgate.net. Computational studies have also been used to interpret IRMPD spectra of protonated Imidacloprid and its fragmentation products rsc.orgmun.ca.

While direct spectroscopic property prediction for Deflazacort using quantum chemistry was not highlighted in the search results, these methods are generally applicable to predict vibrational or NMR spectra for structural confirmation.

For polymeric systems like Epoxy Resins and Ion-Exchange Resins, computational methods can be used to simulate spectroscopic responses of model systems or repeating units to understand the relationship between molecular structure and observed spectra.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD) and docking, are essential for studying the behavior of molecules and materials over time and their interactions with other entities like proteins or surfaces.

Ligand-Receptor Docking and Dynamics Simulations (for Deflazacort, Imidacloprid)

Molecular docking and dynamics simulations are widely used to study the binding of small molecules (ligands) to biological targets (receptors), providing insights into binding affinity, poses, and conformational changes.

While Deflazacort is a corticosteroid prodrug that acts via the glucocorticoid receptor nih.gov, detailed computational studies focusing specifically on ligand-receptor docking and dynamics simulations for Deflazacort binding to the glucocorticoid receptor were not specifically found in the provided search results. However, these computational techniques are commonly applied to study steroid-receptor interactions to understand binding mechanisms and predict binding affinities.

Polymer Structure and Property Prediction (for Epoxy Resins, Ion-Exchange Resins)

Molecular modeling and simulation, particularly molecular dynamics, are powerful tools for predicting the structure and properties of polymers like Epoxy Resins and Ion-Exchange Resins.

For Epoxy Resins, atomistic molecular dynamics simulations are crucial for accurately modeling the physical and chemical behavior of highly cross-linked networks nih.govacs.org. These simulations can study the curing process, incorporating dynamic topology changes nih.govacs.org. Molecular dynamics is used to predict thermomechanical properties such as glass transition temperature (Tg), density, coefficients of thermal expansion, and elastic moduli, with results showing good agreement with experimental data nih.govacs.orgaip.orgacs.orgmdpi.comacs.org. Different force fields, including reactive force fields like ReaxFF and IFF-R, are employed for simulating epoxy resins, particularly for processes involving bond breaking or large deformations fau.euacs.orgacs.orgresearchgate.net. Molecular dynamics simulations have also been used to investigate the adsorption behavior of epoxy resins on surfaces, such as sand, and to compute parameters like hydrogen bond counts and adsorption energies mdpi.com. Machine learning models, trained on data from MD simulations, are being developed to predict epoxy resin properties and assist in the reverse design of materials with desired performance mdpi.comrsc.org.

For Ion-Exchange Resins, molecular dynamics simulations are used to study their performance and the mechanistic understanding of adsorption processes nih.gov. MD simulations can simulate the behavior of biomolecules on resins with varying ligand densities nih.gov. They are also used to investigate the complexation and release mechanisms of drugs from ion exchange resin complexes, examining intermolecular interactions like π stacking and salt bridges semanticscholar.org. Reactive molecular dynamics simulations have been applied to study the gasification of ion exchange resins researchgate.net. Molecular dynamics simulations are also employed to predict ion activity coefficients in polymeric ion-exchange membranes, linking molecular-scale characteristics to macroscopic properties chemrxiv.org.

Simulation of Environmental Transport and Degradation Processes

Computational simulations and modeling play a crucial role in understanding and predicting the environmental behavior of Imidacloprid, particularly its transport and degradation in various matrices like soil and water. Studies have employed models to analyze the movement of Imidacloprid through soil profiles. For instance, the convective-dispersive model (CD-Model) and the one-site nonequilibrium (OSNE) model have been utilized to simulate Imidacloprid transport in soil columns. herts.ac.uk The HYDRUS-1D package is a tool frequently used for these transport simulations. herts.ac.uk

The transport of Imidacloprid in soil is significantly influenced by soil properties, with organic matter content being a key factor. herts.ac.uk Higher organic carbon content generally correlates with increased sorption of Imidacloprid to soil particles, resulting in reduced mobility and a lower potential for leaching through the soil profile. herts.ac.uk Studies have shown that Imidacloprid is weakly sorbed in soil horizons with low organic matter content, exhibiting greater mobility in such conditions. herts.ac.uk

Simulations of Imidacloprid degradation encompass various processes, including photocatalysis and biodegradation. Photocatalytic degradation under simulated sunlight has been investigated, revealing significant reduction in Imidacloprid concentration over time, with efficiency influenced by factors such as pH and the presence of photocatalysts. For example, photocatalytic experiments under simulated solar light showed a 50% reduction in Imidacloprid within 40 minutes and up to 94% in 3 hours under specific conditions.

Biodegradation simulations using specific bacterial strains capable of degrading Imidacloprid have also been conducted. These simulations help in understanding the potential for microbial remediation of contaminated environments. Mathematical models, such as single first-order kinetics and biphasic models, are applied to predict the persistence and degradation rates of Imidacloprid in different soil types under laboratory conditions. These models can provide valuable insights into how long Imidacloprid is likely to persist in the environment. Fugacity modeling can also be used to predict the partitioning of Imidacloprid among different environmental compartments like soil, water, and sediment, along with their respective half-lives.

Detailed research findings from transport studies highlight the complexity of Imidacloprid sorption, often best described by nonequilibrium models, indicating time-dependent interactions with soil components. herts.ac.uk

Soil Horizon (Immokalee Fine Sand) Model Used Retardation Factor (R) Fraction of Instantaneous Retardation (β) Mass Transfer Coefficient (ω)
A OSNE 3.72 ± 0.04 - 10.93 ± 1.28
E CD 1.20 ± 0.02 - -
Bh OSNE 3.08 ± 0.07 - 4.72 ± 0.66
Multilayered [A+E+Bh] OSNE Effective - - -

Note: Data extracted from a study on Imidacloprid transport in soil columns herts.ac.uk. The OSNE model parameters include R, β, and ω, while the CD model primarily uses R. Missing values (-) indicate the parameter was not applicable or not explicitly reported for that model/horizon in the snippet.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) studies are valuable computational approaches used to establish relationships between the chemical structure of a compound and its biological activity or physicochemical properties. These studies have been extensively applied to Imidacloprid and its derivatives to understand how structural modifications influence their efficacy and environmental behavior.

By analyzing a diverse set of molecular descriptors, QSAR and QSPR models can predict various attributes without the need for extensive experimental testing for every new compound. This is particularly useful in the design and optimization of new chemical entities.

Development of Predictive Models for Chemical Properties

QSPR models are developed to predict the physicochemical properties of Imidacloprid and related compounds based on their molecular structures. For example, QSPR models have been established to predict properties like water solubility using molecular descriptors that capture constitutional and topological aspects of the molecules.

Beyond basic physicochemical properties, predictive models are also developed to forecast the environmental fate of Imidacloprid, such as its persistence and degradation rates in soil. Mathematical modeling, as discussed in the environmental transport section, serves as a tool for building these predictive models by fitting experimental degradation data to kinetic models.

Computational chemistry methods, including Density Functional Theory (DFT) and semiempirical methods, are fundamental in calculating electronic parameters and ADME (Absorption, Distribution, Metabolism, Excretion) descriptors. wikipedia.org These calculated parameters provide insights into the electronic structure and potential interactions of Imidacloprid, which are crucial inputs for developing predictive models. wikipedia.org Furthermore, quantum level simulations have been used to predict spectroscopic properties like infrared and Raman spectra, aiding in the identification and monitoring of Imidacloprid.

Optimization of Molecular Structures for Desired Attributes

QSAR studies provide critical information for the rational design and optimization of molecular structures. By identifying the key structural features that contribute to the insecticidal activity of Imidacloprid and its derivatives, researchers can design new compounds with potentially improved potency or selectivity. wikipedia.org

Molecular docking and molecular dynamics simulations are powerful tools used in conjunction with QSAR to gain a deeper understanding of the interactions between Imidacloprid and its biological targets, such as insect nicotinic acetylcholine receptors (nAChRs). These simulations can visualize how the molecule fits into the binding site and the nature of the interactions (e.g., hydrogen bonding, van der Waals forces). This detailed interaction information is invaluable for modifying the molecular structure to enhance binding affinity and specificity.

Computational methods are also employed to investigate the various conformational states of Imidacloprid, both in isolation and in different environments (e.g., aqueous solution). Understanding the preferred conformations and their associated energies is important for predicting how the molecule will interact with its surroundings and biological targets.

Furthermore, computational studies exploring the interactions of Imidacloprid with environmental components like microplastics using MD and DFT can shed light on adsorption mechanisms. This knowledge could potentially inform the design of future compounds with tailored environmental partitioning behavior.

Study Method Focus Key Finding Related to Structure-Activity
Wang et al. (2014) 2D-QSAR (GA-MLR), Molecular Docking N3-substituted Imidacloprid derivatives vs. Aphis craccivora Molecular size, shape, and hydrogen bonding ability important for insecticidal potency.
Sun et al. (2011) 3D-QSAR (CoMFA, CoMSIA), Molecular Docking, MD Simulation Imidacloprid derivatives vs. Drosophila melanogaster and Musca domestica nAChRs Identified key amino acids in nAChR loops involved in binding; graphical analysis of QSAR contour plots consistent with docking.
Ostopovici et al. (2015) wikipedia.org DFT, Semiempirical methods Imidacloprid and analogues electronic profile Potency depends significantly on the nature and position of substituents; nitro unit suggested as indispensable for activity.

Advanced Analytical Techniques in Marathon Compound Research

High-Resolution Mass Spectrometry for Metabolomics and Degradomics

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of Malathion's metabolomics and degradomics due to its ability to provide highly accurate mass measurements. This capability allows for the determination of elemental compositions for parent compounds, metabolites, and degradation products, facilitating their identification in complex samples. Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry are frequently coupled with liquid chromatography (LC) or gas chromatography (GC) for these analyses.

In metabolomics studies, HRMS is employed to identify the products of Malathion's biotransformation in various organisms. For instance, following exposure, Malathion is known to be metabolized to malathion dicarboxylic acid (DCA) and malathion monocarboxylic acid (MCA), which are the primary metabolites excreted in urine nih.gov. HRMS enables the confident identification of these and other minor metabolites by providing their exact masses, which can then be used to propose elemental formulas. Retrospective analysis of HRMS data is another powerful feature, allowing for the re-interrogation of previously acquired data for newly suspected or discovered metabolites without the need for re-analysis frontiersin.org.

Degradomics, the study of the degradation of a compound, also heavily relies on HRMS. Environmental degradation of Malathion can lead to the formation of various products, and HRMS is used to identify these transformation products in matrices such as soil and water. The high resolving power of instruments like Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry can provide mass resolution exceeding 800,000, enabling the separation of isobars and confident identification of degradants science.govscience.gov.

Table 1: Key Malathion Metabolites and Degradation Products Identified by HRMS

Compound Chemical Formula Matrix Analytical Platform
Malathion monocarboxylic acid (MCA) C8H13O6PS2 Urine LC-HRMS
Malathion dicarboxylic acid (DCA) C6H9O6PS2 Urine LC-HRMS
Malaoxon C10H19O7PS Environmental Samples GC-HRMS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of Malathion and its related compounds. semanticscholar.org ¹H and ³¹P NMR are particularly informative. The ¹H NMR spectrum of Malathion displays characteristic signals for the ethyl ester and methoxy groups. thermofisher.com Specifically, the asymmetry of the butanedioate chain leads to distinct multiplicities for the two ethyl groups. thermofisher.com A key feature is the heteronuclear coupling between the phosphorus atom and the protons of the methoxy groups (³JPH), which results in a doublet signal for the terminal methyl protons, with a coupling constant of approximately 15.2 Hz. thermofisher.com

NMR is also crucial for identifying impurities and degradation products in technical grade Malathion. researchgate.net By comparing the NMR spectra of a sample to that of a pure standard, the presence of related substances can be confirmed and their structures determined. For example, ¹H-NMR can be used to characterize the phosphomethoxy class of organophosphates by their methyl resonances at 3.7-3.9 ppm (δ) with coupling constants of 11-16 Hz (JP-CH3). jbr-pub.org.cn The structural information gleaned from NMR is vital for understanding the toxicology and efficacy of Malathion formulations, as impurities can sometimes be more toxic than the active ingredient itself. researchgate.net

Table 2: Characteristic ¹H NMR Chemical Shifts for Malathion

Protons Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
P-OCH₃ ~3.8 Doublet ~15.2 (³JPH)
O-CH₂-CH₃ ~4.2 Quartet ~7.1 (³JHH)
CH-CH₂ ~2.6 Multiplet

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of the three-dimensional structure of a compound in its solid state. This technique has been instrumental in determining the absolute configuration of Malathion and its isomers. For instance, the absolute configurations of the four stereoisomers of isomalathion, a toxic impurity in technical Malathion, were determined through X-ray crystallographic analysis of an alkaloid salt precursor. nih.gov

The diffraction pattern of X-rays passing through a single crystal of a compound allows for the calculation of the electron density map, which in turn reveals the precise arrangement of atoms in the crystal lattice. This information is critical for understanding the stereochemistry of the molecule, which can have a significant impact on its biological activity and toxicity. While Malathion itself is a liquid at room temperature, crystalline derivatives or co-crystals can be prepared for X-ray diffraction analysis. Studies have also utilized X-ray diffraction (XRD) to investigate the interaction of Malathion with other materials, such as zeolites, by observing changes in the diffraction patterns. researchgate.net

Table 3: Crystallographic Data for a Malathion-related Compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.543(2)
b (Å) 10.231(3)
c (Å) 21.567(5)
V (ų) 1883.1(8)
Z 4

Note: This is example data for a related organophosphate and illustrates the type of information obtained from X-ray crystallography.

Advanced Chromatographic Systems (e.g., 2D-LC, Supercritical Fluid Chromatography)

Advanced chromatographic techniques are essential for the separation and analysis of Malathion and its metabolites from complex matrices. While conventional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, more advanced systems offer enhanced resolution and efficiency. ijbr.com.pkakjournals.com

Two-dimensional liquid chromatography (2D-LC) provides a significant increase in peak capacity by subjecting the sample to two different separation mechanisms. This is particularly useful for resolving co-eluting compounds in complex samples like food extracts or environmental samples.

Supercritical Fluid Chromatography (SFC) is another powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be advantageous for the analysis of thermolabile or non-volatile compounds and can offer faster separations and reduced solvent consumption compared to HPLC.

The development of methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique has been instrumental in enabling the high-throughput analysis of pesticide residues, including Malathion, in food and agricultural products by these advanced chromatographic systems. mdpi.comresearchgate.net

Table 4: Comparison of Advanced Chromatographic Techniques for Malathion Analysis

Technique Principle Advantages Typical Application
2D-LC Two independent separation dimensions Increased peak capacity, enhanced resolution Analysis of complex mixtures (e.g., food, environmental)
SFC Supercritical fluid mobile phase Fast separations, reduced organic solvent use Analysis of thermolabile and chiral compounds

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GCxGC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, are powerful tools for the analysis of complex mixtures containing Malathion and its transformation products. The combination of the separation power of chromatography with the identification capabilities of spectroscopy provides a wealth of information.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct structural elucidation of compounds as they elute from the LC column. This is particularly valuable for the identification of unknown metabolites or degradation products without the need for isolation. researchgate.net

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers exceptional separation power for volatile and semi-volatile compounds. In GCxGC, the effluent from one GC column is subjected to a second, different GC separation, resulting in a highly detailed two-dimensional chromatogram. This technique is well-suited for the analysis of complex samples such as environmental extracts or technical formulations of pesticides.

The most commonly used hyphenated techniques for Malathion analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.com These methods are the workhorses of pesticide residue analysis, offering high sensitivity and selectivity. ijbr.com.pkiftmuniversity.ac.in Tandem mass spectrometry (MS/MS) is often used for confirmation and quantification, providing enhanced specificity by monitoring specific fragmentation transitions of the target analyte. hpst.cz

Table 5: Overview of Hyphenated Techniques in Malathion Research

Technique Separation Method Detection Method Key Application
LC-MS Liquid Chromatography Mass Spectrometry Quantification and identification of Malathion and its metabolites in various matrices. iftmuniversity.ac.inmdpi.com
GC-MS Gas Chromatography Mass Spectrometry Analysis of volatile and semi-volatile Malathion and its degradation products. nih.govmdpi.com
LC-NMR Liquid Chromatography NMR Spectroscopy Structural elucidation of unknown metabolites and impurities directly from a mixture. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for "Marathon" Compounds

Novel synthetic methodologies for compounds like Imidacloprid (B1192907) are an active area of research, aiming to improve efficiency, yield, and potentially reduce environmental impact. Studies have explored cascade reactions involving key intermediates such as 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine (B56551) for the synthesis of Imidacloprid. researchgate.net This approach seeks to control reaction intermediates and minimize side reactions, with optimized conditions reported to achieve high yields. researchgate.net For instance, one study identified optimal reaction conditions at 30°C for 120 minutes in acetonitrile (B52724) with specific molar ratios of reactants, resulting in a yield of 96.35%. researchgate.net

Reactant 1Reactant 2Reactant 3SolventTemperature (°C)Time (min)Optimized Yield (%)
2-chloro-5-chloromethylpyridine1,2-ethanediamineNitroguanidineAcetonitrile3012096.35

Another reported synthetic method for Imidacloprid involves using N-benzyl-N-propenylacetamide as a raw material, reacting it with phosphorus oxychloride in dimethylformamide, followed by chlorination in thionyl chloride. google.com Subsequently, the resulting intermediate is reacted with imidazolidine (B613845) in acetonitrile in the presence of an acid absorbent and CsCl. google.com Different amine substances, such as trimethylamine, triethylamine, and tributylamine, have been investigated as part of the synthetic process, influencing the catalyst solution formation. google.com

For the iron chelate N,N-di(2-hydroxybenzyl)ethylenediamine-N,N-diacetic acid iron(III) sodium salt (Fe-HBED), synthesis methods are established, with commercial production occurring. nih.gov Related research has also detailed the synthesis of manganese analogs, such as Mn-HBED, involving the reaction of N,N-di(2-hydroxybenzyl)ethylenediamine-N,N-diacetic acid (HBED) with manganese chloride under controlled pH conditions. nih.gov

Exploration of Alternative Applications (excluding human clinical)

While Imidacloprid is primarily known as an insecticide, research explores its application in various pest management contexts beyond broad agricultural spraying, such as in greenhouses and nurseries cnagrochem.comcnagrochem.comechemi.comamazonaws.combiorxiv.orggoogle.comgoogle.com and for controlling specific pests on crops like spinach and citrus apsnet.orgcitrusindustry.net. It has also been investigated for controlling external parasites in poultry farmingadvicedigest.com. These applications, while still within the realm of pest control, represent targeted uses that can be part of integrated pest management strategies. cnagrochem.comohp.com

The iron chelate Fe-HBED is primarily used as a source of iron in plant nutrition, particularly in alkaline soils where iron availability is limited. google.com Beyond its direct application as a fertilizer, Fe-HBED has been utilized in research as a tool to simulate natural metal chelation processes in soil chemistry and plant nutrition studies. nih.gov This application is crucial for understanding how metals are complexed and made available to plants in different soil environments. nih.gov

Sustainable Chemistry Approaches in Production and Application

Sustainable chemistry principles are increasingly being applied to the production and application of chemical compounds, including those associated with "this compound." For Imidacloprid, the focus is on minimizing environmental impact throughout its lifecycle. This includes exploring greener synthetic routes that potentially reduce waste and energy consumption. cnagrochem.comcnagrochem.com Although specific details on novel green synthesis for Imidacloprid are limited in the provided search results, the broader chemical industry is moving towards more sustainable production methods, such as flow chemistry, which can offer advantages in efficiency and reduced environmental footprint compared to traditional batch processes. nih.gov

In terms of application, promoting integrated pest management (IPM) strategies is a key aspect of sustainable use of insecticides like Imidacloprid. cnagrochem.comohp.comresearchgate.net IPM involves combining various pest control methods, including biological, cultural, and chemical approaches, to manage pest populations effectively while minimizing the reliance on chemical treatments. cnagrochem.com Research also investigates methods for the environmental remediation of Imidacloprid. Photocatalytic degradation using various solid catalysts, such as metal oxides like TiO2 and ZnO, as well as carbon-based catalysts and metal-organic frameworks (MOFs), is being explored as an effective method for removing Imidacloprid residues from water. mdpi.comresearchgate.netnih.gov Studies have shown high degradation efficiencies under different conditions, indicating the potential of these methods for environmental cleanup. mdpi.comresearchgate.netnih.gov

Catalyst TypeExample CatalystDegradation Efficiency (%)Reaction Time (min)Reference
Metal OxideNano-ZnO~9560 mdpi.com
Metal OxideTiO288.1520 (under optimal conditions) researchgate.netnih.gov
Metal OxideZnOVaries with conditionsVaries researchgate.netnih.gov
MOF-basedUiO-66 frameworkHigh adsorption capacity (467.23 mg/g)N/A acs.org

For Fe-HBED, sustainable chemistry considerations relate to the efficient and responsible use of iron fertilizers to prevent environmental issues such as nutrient runoff. Research into the stability and efficacy of chelates like HBED in different soil conditions contributes to optimizing their application and minimizing waste. nih.gov

Interdisciplinary Research Integrating Materials Science, Environmental Science, and Pharmaceutical Chemistry.

Research involving "this compound" compounds increasingly spans multiple disciplines. For Imidacloprid, interdisciplinary efforts are particularly evident in addressing its environmental fate and impact. Environmental scientists study its presence and persistence in water sources and soil mdpi.comresearchgate.netnih.govewg.orgoup.comacs.org, while materials scientists develop advanced materials, such as photocatalysts, for its removal from contaminated environments mdpi.comresearchgate.netnih.gov. The development of novel crystal forms of Imidacloprid involves principles of materials science and solid-state chemistry to alter its physical properties and improve performance. nyu.edu Environmental science research also investigates the effects of Imidacloprid on non-target organisms, such as aquatic life, contributing to a broader understanding of its ecological impact. ewg.orgoup.com Analytical chemistry plays a crucial role in developing sensitive methods for detecting Imidacloprid residues in various matrices. researchgate.netoup.comacs.org While the primary application of Imidacloprid is not pharmaceutical in the human clinical sense, research into its interaction with biological systems at a molecular level, relevant to its insecticidal action, contributes to the broader field of chemical biology.

Q & A

Q. How should researchers design a controlled experimental study to investigate physiological adaptations in marathon runners?

Methodological Answer: Begin by defining clear objectives (e.g., examining cardiovascular efficiency or muscle fatigue resistance). Use a homogeneous sample (runners with similar training backgrounds) and control variables such as diet, hydration, and training load . Employ pre- and post-marathon physiological tests (e.g., VO₂ max, blood lactate thresholds) with standardized protocols. Use statistical tools like ANOVA to compare baseline and post-race data, ensuring measurements adhere to SI units (e.g., mL/kg/min for VO₂) . Include a control group of non-runners to isolate this compound-specific adaptations .

Q. What variables should be prioritized when studying energy expenditure during this compound running, and how can they be measured accurately?

Methodological Answer: Key variables include:

  • VO₂ max (measured via gas analysis systems).
  • Lactate threshold (blood sampling during incremental treadmill tests).
  • Dietary intake (24-hour recall logs validated with biomarkers like glycogen levels).
  • Environmental factors (temperature, humidity logged with wearable sensors).
    Use indirect calorimetry for energy expenditure and accelerometers for biomechanical efficiency . Ensure data precision by reporting values to one significant digit beyond instrument capability (e.g., ±0.1 mL/kg/min) .

Q. How can researchers minimize bias in participant recruitment for studies on this compound performance?

Methodological Answer: Implement stratified sampling to ensure diversity in age, sex, and performance levels. Use inclusion/exclusion criteria (e.g., excluding runners with recent injuries) and document attrition rates transparently . Validate self-reported training data with GPS wearables or training logs cross-referenced with coaches .

Advanced Research Questions

Q. How should conflicting findings about carbohydrate-loading efficacy in this compound runners be resolved?

Methodological Answer: Conduct a systematic review with meta-analysis to aggregate data from randomized controlled trials (RCTs). Assess heterogeneity using statistics and subgroup analyses (e.g., differentiating amateur vs. elite runners). Reconcile contradictions by evaluating methodological flaws, such as variations in glycogen measurement techniques (muscle biopsies vs. MR spectroscopy) . Design a new RCT with standardized protocols for carbohydrate intake (e.g., 8–12 g/kg/day) and control for confounding variables like pre-race sleep quality .

Q. What statistical methods are optimal for analyzing longitudinal data on this compound-related injury prevention?

Methodological Answer: Apply mixed-effects models to account for repeated measures (e.g., monthly injury reports over 2 years). Use Cox proportional hazards regression to identify risk factors (e.g., biomechanical imbalances, training volume). Validate findings with bootstrapping to address small sample sizes. Report p-values with exact significance levels (e.g., p=0.023) and avoid stating "trends" without statistical backing .

Q. How can researchers integrate biomechanical and physiological data to optimize pacing strategies?

Methodological Answer: Use motion capture systems to analyze stride kinematics (e.g., ground reaction forces) alongside physiological metrics (e.g., heart rate variability). Apply machine learning algorithms (e.g., random forests) to identify predictors of optimal pacing. Validate models with split-sample testing (70% training, 30% validation) and report AUC-ROC curves for predictive accuracy .

Q. What methodologies address attrition bias in decade-long cohort studies on this compound runners’ cardiovascular health?

Methodological Answer: Implement retention strategies (e.g., annual health reports for participants) and use inverse probability weighting to adjust for missing data. Conduct sensitivity analyses comparing completers vs. dropouts on baseline variables (e.g., age, BMI). Combine quantitative data (e.g., echocardiograms) with qualitative interviews to contextualize withdrawal reasons .

Data Presentation Guidelines

  • Tables: Use commas to separate thousands (e.g., 1,500 kcal) and define all symbols (e.g., θ = lactate threshold) .
  • Statistical Reporting: Specify exact p-values (e.g., p=0.047) and confidence intervals (e.g., 95% CI: 1.2–3.4) .
  • Ethical Disclosures: Document IRB approval and informed consent processes, particularly for invasive measurements like muscle biopsies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.